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  • Product: 2-Chloro-4-(morpholinosulfonyl)phenol
  • CAS: 162711-35-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Postulated Mechanism of Action of 2-Chloro-4-(morpholinosulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating Undisclosed Mechanisms of Action This guide, therefore, takes a first-principles approach. By dissecting the molecule into its constitu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Undisclosed Mechanisms of Action

This guide, therefore, takes a first-principles approach. By dissecting the molecule into its constituent functional moieties—the phenolic ring, the chloro-substituent, and the morpholinosulfonyl group—we can postulate a scientifically plausible mechanism of action. This hypothesis is grounded in established principles of medicinal chemistry and the known biological activities of structurally related compounds. The subsequent sections will not only elaborate on this hypothetical mechanism but will also provide a robust framework for its experimental validation.

I. Structural and Physicochemical Analysis

The chemical structure of 2-Chloro-4-(morpholinosulfonyl)phenol is presented below:

Caption: Chemical structure of 2-Chloro-4-(morpholinosulfonyl)phenol.

This molecule can be deconstructed into three key components, each with implications for its potential biological activity:

  • Phenolic Ring: Phenols are a recurring motif in a vast number of biologically active compounds and approved drugs.[1] The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. Phenolic compounds are well-documented as enzyme inhibitors, antioxidants, and protein denaturants.[2][3][4]

  • Chlorine Substituent: The presence of a halogen, in this case, chlorine, on the phenolic ring can significantly modulate the compound's physicochemical properties. The electron-withdrawing nature of chlorine increases the acidity of the phenolic proton, potentially enhancing its ability to interact with active site residues of enzymes. Halogenation can also increase the lipophilicity of the molecule, which may affect its membrane permeability and bioavailability.[5]

  • Morpholinosulfonyl Group: The sulfonamide moiety is a classic isostere for carboxylic acids and is found in a wide array of therapeutic agents. The morpholine ring is a common feature in drug candidates, often used to improve pharmacokinetic properties such as solubility and metabolic stability. The entire morpholinosulfonyl group presents a combination of hydrogen bond acceptors (sulfonyl oxygens and morpholine oxygen) and a relatively rigid, polar structure that can participate in specific interactions with a protein target.

II. Postulated Mechanism of Action: Enzyme Inhibition

Based on the structural analysis, a plausible mechanism of action for 2-Chloro-4-(morpholinosulfonyl)phenol is the inhibition of one or more enzymes. Phenolic compounds are known to inhibit a wide range of enzymes, including proteases, kinases, and oxidoreductases.[2][3] The general mechanism often involves the interaction of the phenol with the enzyme's active site, leading to a disruption of the catalytic cycle.

Our central hypothesis is that 2-Chloro-4-(morpholinosulfonyl)phenol acts as a competitive inhibitor of a serine protease . This class of enzymes is characterized by a catalytic triad in their active site, which includes a serine residue that acts as a nucleophile.

The proposed binding mode is as follows:

  • Hydrogen Bonding: The phenolic hydroxyl group could form a hydrogen bond with one of the amino acid residues in the active site, such as a histidine or aspartate of the catalytic triad. This would mimic the interaction of the enzyme's natural substrate.

  • Hydrophobic Interactions: The chlorinated phenyl ring can engage in hydrophobic or van der Waals interactions with nonpolar pockets within the active site.

  • Ancillary Interactions: The morpholinosulfonyl moiety could extend into a solvent-exposed region or a secondary binding pocket, with the sulfonyl oxygens and morpholine oxygen acting as hydrogen bond acceptors.

This multi-point interaction would stabilize the binding of the compound in the active site, preventing the substrate from binding and thus inhibiting the enzyme's catalytic activity.

G cluster_enzyme Serine Protease Active Site cluster_inhibitor 2-Chloro-4-(morpholinosulfonyl)phenol Ser Serine (Catalytic Triad) His Histidine (Catalytic Triad) Asp Aspartate (Catalytic Triad) HydrophobicPocket Hydrophobic Pocket Phenol Phenolic -OH Phenol->His H-Bond ChloroRing Chlorinated Phenyl Ring ChloroRing->HydrophobicPocket Hydrophobic Interaction Sulfonyl Morpholinosulfonyl Group Sulfonyl->Ser Potential Interaction

Caption: Postulated interaction of 2-Chloro-4-(morpholinosulfonyl)phenol with a serine protease active site.

III. Experimental Workflow for Mechanism Validation

To test our hypothesis, a series of in vitro experiments can be conducted. The following outlines a detailed protocol for a generic serine protease inhibition assay.

A. Experimental Objective

To determine if 2-Chloro-4-(morpholinosulfonyl)phenol inhibits the activity of a model serine protease (e.g., Trypsin) and to calculate its half-maximal inhibitory concentration (IC50).

B. Materials and Reagents
  • Enzyme: Trypsin from bovine pancreas (lyophilized powder)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Inhibitor: 2-Chloro-4-(morpholinosulfonyl)phenol

  • Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment: 96-well microplate reader, multichannel pipettes, incubator

C. Step-by-Step Protocol
  • Preparation of Reagents:

    • Trypsin Stock Solution (1 mg/mL): Dissolve 10 mg of trypsin in 10 mL of cold 1 mM HCl. Aliquot and store at -20°C.

    • L-BAPNA Stock Solution (10 mM): Dissolve 43.45 mg of L-BAPNA in 10 mL of DMSO.

    • Inhibitor Stock Solution (10 mM): Dissolve the appropriate amount of 2-Chloro-4-(morpholinosulfonyl)phenol in DMSO.

    • Assay Buffer: Prepare 50 mM Tris-HCl, pH 8.2, and add CaCl2 to a final concentration of 20 mM.

  • Enzyme Inhibition Assay:

    • Serial Dilution of Inhibitor: Perform a serial dilution of the inhibitor stock solution in DMSO to obtain a range of concentrations (e.g., 1000 µM, 500 µM, 250 µM, ...).

    • Assay Plate Setup: In a 96-well plate, add the following to each well:

      • 160 µL of Assay Buffer

      • 20 µL of Trypsin working solution (diluted from stock in assay buffer)

      • 10 µL of the inhibitor dilution (or DMSO for the control)

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

    • Initiation of Reaction: Add 10 µL of L-BAPNA working solution (diluted from stock in assay buffer) to each well to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes. The product, p-nitroaniline, has a yellow color.

  • Data Analysis:

    • Calculate Reaction Rates: For each concentration of the inhibitor, determine the initial reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Calculate Percent Inhibition:

      • % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Start Start: Prepare Reagents Dilute Create Serial Dilutions of Inhibitor Start->Dilute Plate Plate Setup: Buffer + Enzyme + Inhibitor Dilute->Plate Incubate Pre-incubate at 37°C Plate->Incubate AddSubstrate Add Substrate (L-BAPNA) Incubate->AddSubstrate Read Kinetic Reading at 405 nm AddSubstrate->Read Analyze Data Analysis: Calculate Rates and % Inhibition Read->Analyze IC50 Determine IC50 from Dose-Response Curve Analyze->IC50 End End IC50->End

Caption: Experimental workflow for the serine protease inhibition assay.

IV. Hypothetical Data Presentation

The following table represents hypothetical results from the described enzyme inhibition assay.

Inhibitor Concentration (µM)Log [Inhibitor]Average Reaction Rate (mOD/min)% Inhibition
10020.595.0
501.71.288.0
251.42.575.0
12.51.14.852.0
6.250.87.921.0
3.1250.59.55.0
0 (Control)-10.00.0

From a dose-response curve of this data, the IC50 would be calculated to be approximately 12 µM.

V. Concluding Remarks and Future Directions

This guide has presented a plausible, scientifically-grounded hypothesis for the mechanism of action of 2-Chloro-4-(morpholinosulfonyl)phenol, centering on the inhibition of serine proteases. The provided experimental workflow offers a clear path for the validation of this hypothesis.

Should the initial screening prove positive, further studies would be warranted to:

  • Determine the mode of inhibition (competitive, non-competitive, or uncompetitive) through kinetic studies (e.g., Lineweaver-Burk plots).

  • Assess the selectivity of the compound by testing it against a panel of different proteases and other enzyme classes.

  • Confirm direct binding to the target enzyme using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Elucidate the precise binding mode through structural biology techniques like X-ray crystallography or cryo-electron microscopy.

By systematically applying these methodologies, the scientific community can move from a well-reasoned hypothesis to a confirmed mechanism of action, thereby unlocking the full potential of novel chemical entities like 2-Chloro-4-(morpholinosulfonyl)phenol.

References

  • Rawel, H. M., Kroll, J., & Rohn, S. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry, 50(12), 3448-3453.
  • National Center for Biotechnology Information. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. PubMed. Retrieved from [Link]

  • Hu, X., et al. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied Microbiology and Biotechnology, 103(18), 7685-7697.
  • Abebe, E., & Abebe, A. (2022). Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Frontiers in Nutrition, 9, 912066.
  • Nabavi, S. F., et al. (2017). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. In Phenolic Compounds - Biological Activity. IntechOpen.
  • McDonnell, G., & Russell, A. D. (1999). Antiseptics and Disinfectants: Activity, Action, and Resistance. Clinical Microbiology Reviews, 12(1), 147-179.
  • Dunn, A. L., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7022-7064.
  • Skrovankova, S., et al. (2023). Phenolic Compounds and Antioxidant and Anti-Enzymatic Activities of Selected Adaptogenic Plants from South America, Asia, and Africa. Molecules, 28(16), 6004.
  • ChemicalBook. (2023). 2-CHLORO-4-(METHYLSULFONYL)
  • Uddin, M. S., et al. (2023). Antioxidant Natural Compounds Integrated with Targeted Protein Degradation: A Multi-Modal Strategy for Alzheimer's Disease Therapy. Molecules, 28(23), 7854.
  • ResearchGate. (n.d.). 4-phenyldiazenyl 2-(phenylimino methyl)
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of 2-Chloro-4-(hydroxymethyl)phenol in Phenol-Formaldehyde Resin Synthesis.
  • Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.
  • National Center for Biotechnology Information. (n.d.). Computer-aided identification of protein targets of four polyphenols in Alzheimer's disease (AD)
  • Wu, G., et al. (2020). Phenolic Compounds, Antioxidant Activities, and Inhibitory Effects on Digestive Enzymes of Different Cultivars of Okra (Abelmoschus esculentus). Molecules, 25(6), 1294.
  • Merck Veterinary Manual. (n.d.). Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals.
  • National Center for Biotechnology Information. (n.d.).
  • GlycoSyn. (2022).
  • Judis, J. (1965). Mechanism of action of phenolic disinfectants. V. Effect of 2,4-dichlorophenol on the incorporation of labeled substrates by Escherichia coli. Journal of Pharmaceutical Sciences, 54(4), 541-544.
  • Li, Y., et al. (2018). Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators. Organic & Biomolecular Chemistry, 16(44), 8563-8568.
  • ResearchGate. (n.d.). Nonclassic bioisosteric relationship between the phenol (15) and....
  • Li, G., et al. (2024).
  • National Center for Biotechnology Information. (n.d.). 2-[(4-Chloroanilino)methyl]phenol.
  • Iacob, A. T., et al. (2023). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. Molecules, 28(17), 6331.

Sources

Exploratory

2-Chloro-4-(morpholinosulfonyl)phenol CAS 162711-35-5 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Chloro-4-(morpholinosulfonyl)phenol, a substituted ph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-4-(morpholinosulfonyl)phenol, a substituted phenolic compound of interest in medicinal chemistry and synthetic organic chemistry. Drawing from available data and established chemical principles, this document details its chemical structure, properties, a proposed synthetic pathway, and its potential applications for researchers and drug development professionals.

Core Chemical Identity and Structure

2-Chloro-4-(morpholinosulfonyl)phenol is a bifunctional molecule featuring a chlorinated phenol ring and a morpholinosulfonyl group. The electron-withdrawing nature of the chloro and sulfonyl groups influences the acidity of the phenolic hydroxyl group, while the morpholine moiety can impact solubility and pharmacokinetic properties in potential drug candidates.

Chemical Structure:

Caption: Chemical structure of 2-Chloro-4-(morpholinosulfonyl)phenol.

Physicochemical and Spectroscopic Profile

While experimentally determined data for 2-Chloro-4-(morpholinosulfonyl)phenol is not widely published, a summary of its fundamental properties and predicted spectroscopic data is presented below. A key supplier, BLD Pharm, indicates the availability of NMR, HPLC, and LC-MS data, which would be invaluable for definitive structural confirmation and purity assessment.[1][2]

Table 1: Physicochemical Properties

PropertyValueSource/Method
CAS Number 162711-35-5[1]
Molecular Formula C₁₀H₁₂ClNO₄S[1]
Molecular Weight 277.73 g/mol [1]
Appearance Solid (predicted)Analogous Compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water, soluble in organic solvents (predicted)General properties of similar compounds

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Aromatic protons (multiplets), distinct signals for the morpholine ring protons (typically in the 3-4 ppm region), and a broad singlet for the phenolic hydroxyl proton.
¹³C NMR Signals for the aromatic carbons (with the carbon attached to the hydroxyl group shifted downfield), and characteristic peaks for the morpholine ring carbons.
IR Spectroscopy A broad O-H stretching band (around 3200-3600 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C aromatic ring stretching (1500-1600 cm⁻¹), strong S=O stretching bands (around 1350 and 1160 cm⁻¹), and a C-O stretching band (around 1200 cm⁻¹).[3][4][5]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic fragmentation patterns including the loss of the morpholine ring or SO₂. The isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 2-Chloro-4-(morpholinosulfonyl)phenol can be envisioned through a two-step process starting from the readily available 2-chloro-4-aminophenol. This pathway leverages well-established reactions in organic synthesis.

G cluster_0 Step 1: Diazotization and Sulfonylation cluster_1 Step 2: Sulfonamide Formation start 2-Chloro-4-aminophenol reagents1 1. NaNO₂, HCl 2. SO₂, CuCl₂ start->reagents1 intermediate 2-Chloro-4-phenyldiazoniumsulfonyl chloride reagents1->intermediate reagents2 Morpholine, Base (e.g., Pyridine) intermediate->reagents2 product 2-Chloro-4-(morpholinosulfonyl)phenol reagents2->product

Caption: Proposed two-step synthesis of 2-Chloro-4-(morpholinosulfonyl)phenol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-4-phenyldiazoniumsulfonyl chloride

  • Diazotization: Dissolve 2-chloro-4-aminophenol in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.[6][7]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride (CuCl₂).

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution. The reaction is typically exothermic and should be controlled by external cooling.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • The resulting sulfonyl chloride can be isolated by extraction with an organic solvent and purified, or used directly in the next step.

Step 2: Synthesis of 2-Chloro-4-(morpholinosulfonyl)phenol

  • Sulfonamide Formation: Dissolve the crude 2-chloro-4-phenyldiazoniumsulfonyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath and add morpholine, followed by a base such as pyridine or triethylamine to neutralize the HCl generated during the reaction.[8]

  • Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-Chloro-4-(morpholinosulfonyl)phenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 2-Chloro-4-(morpholinosulfonyl)phenol is primarily dictated by its phenolic hydroxyl group. This group can undergo a variety of reactions, making it a versatile intermediate for the synthesis of more complex molecules.

  • O-Alkylation and O-Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. These modifications can be used to modulate the compound's biological activity and pharmacokinetic profile.

  • Electrophilic Aromatic Substitution: The phenol ring is activated towards further electrophilic substitution, although the positions will be directed by the existing substituents.

The presence of both a phenol and a morpholine-containing sulfonamide moiety suggests potential applications in medicinal chemistry. Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant and anti-inflammatory properties.[9][10][11][12] The morpholine ring is a common scaffold in drug design, often incorporated to improve water solubility and metabolic stability.[8]

While specific biological targets for 2-Chloro-4-(morpholinosulfonyl)phenol have not been reported in the available literature, its structural motifs are present in compounds with various therapeutic applications. Further research and biological screening are necessary to elucidate its specific pharmacological profile.

Safety and Handling

Potential Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • May cause severe skin burns and eye damage.

  • May cause respiratory irritation.

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

Conclusion

2-Chloro-4-(morpholinosulfonyl)phenol is a chemical intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis from readily available starting materials is feasible through established chemical transformations. The presence of reactive functional groups and structural motifs common in bioactive molecules makes it an attractive candidate for further investigation in drug discovery programs. Definitive characterization through the acquisition of experimental spectroscopic and physical data is a critical next step for any research involving this compound.

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Foundational

A Methodological Framework for Determining the Biochemical Binding Affinity of 2-Chloro-4-(morpholinosulfonyl)phenol

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on how to approach the characterization of the binding affinity of a novel small molecule, using 2-C...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on how to approach the characterization of the binding affinity of a novel small molecule, using 2-Chloro-4-(morpholinosulfonyl)phenol as a primary case study. While this specific compound is a known chemical entity, its biological targets and binding characteristics are not extensively documented in public literature. Therefore, this document serves as a practical roadmap, detailing the necessary biochemical and biophysical assays to elucidate its binding properties from first principles.

The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. By grounding our methodologies in authoritative principles, we aim to equip researchers with the expertise to confidently characterize novel ligand-target interactions.

Part 1: Foundational Concepts: The Compound and The Goal

Chemical Profile of 2-Chloro-4-(morpholinosulfonyl)phenol

Before any biochemical assay, a thorough understanding of the test compound is critical. 2-Chloro-4-(morpholinosulfonyl)phenol possesses distinct chemical features that inform experimental design:

  • Phenolic Group: The hydroxyl group on the benzene ring is a common hydrogen bond donor and acceptor, often implicated in interactions with protein active sites.[1] However, phenols can also be prone to oxidation, which may necessitate the inclusion of antioxidants like DTT in assay buffers.[2]

  • Chlorine Substitution: The presence of a halogen can increase the compound's hydrophobicity and introduce a potential halogen bond donor site, influencing binding affinity and specificity.[1] This increased hydrophobicity can sometimes lead to challenges with aqueous solubility or non-specific binding.[3]

  • Morpholinosulfonyl Moiety: This functional group is relatively bulky and polar, which will significantly impact the compound's solubility and the shape of the binding pocket it can occupy. Sulfonamides are a well-known pharmacophore present in many classes of drugs.

These structural attributes must be considered when designing buffer conditions, selecting assay technologies, and interpreting results. For instance, poor solubility might necessitate the use of a co-solvent like DMSO, but its concentration must be carefully controlled and matched across all experiments to avoid artifacts.

The Significance of Binding Affinity (K D)

Binding affinity is the cornerstone of drug discovery and molecular pharmacology. It quantifies the strength of the interaction between a ligand (e.g., our compound) and its biomolecular target (e.g., a protein).[4] This is most commonly reported as the equilibrium dissociation constant (K D) .

  • K D Definition: The K D is the concentration of ligand at which half of the available target molecules are occupied at equilibrium.[5]

  • Interpretation: A smaller K D value signifies a higher binding affinity, meaning the ligand binds more tightly to its target. Conversely, a larger K D indicates weaker, more transient binding.[4]

Understanding K D is crucial for optimizing drug efficacy, as stronger binding often allows for lower therapeutic doses.[6] It is the central quantitative parameter we seek to determine through the assays described below.

Part 2: A Strategic Workflow for Ligand Characterization

A robust characterization of a novel compound does not rely on a single experiment. It involves a strategic funnel of assays, starting broad and moving towards precise, quantitative measurements. This multi-pronged approach ensures that the final data is reliable and cross-validated.

G cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Quantitative Affinity Determination cluster_2 Phase 3: Thermodynamic & Kinetic Profiling A Compound Synthesis & Quality Control B High-Throughput Screening (HTS) (e.g., Cellular or Biochemical Assays) A->B Test Compound C Hit Identification & Initial Validation B->C Primary Hits D Label-Free Biophysical Assays (Primary Choice) C->D Validated Hits for Quantification E Orthogonal Assay Confirmation D->E Validate Hits F Data Analysis & K D Determination E->F Confirmed Data G Isothermal Titration Calorimetry (ITC) (Thermodynamics: ΔH, ΔS) F->G H Surface Plasmon Resonance (SPR) (Kinetics: k_on, k_off) F->H I Comprehensive Binding Profile G->I H->I

Caption: General workflow for novel compound characterization.

Part 3: Gold-Standard Assays for Binding Affinity Determination

For a novel compound where the target may be unknown or unconfirmed, label-free biophysical methods are the preferred starting point for quantitative analysis as they do not require modification of the compound or target.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that measures molecular interactions in real-time.[7] It provides not only the equilibrium affinity (K D) but also the kinetic rate constants for association (k a or k on ) and dissociation (k d or k off ).[8]

Causality Behind Choosing SPR: SPR is an ideal first-pass quantitative assay because it is highly sensitive, requires relatively small amounts of protein, and its real-time nature provides deep insight into the binding mechanism.[9] Observing the association and dissociation phases can help identify non-specific interactions or complex binding models that endpoint assays would miss.[9]

cluster_0 SPR Experimental Flow A 1. Protein Immobilization (e.g., Amine coupling to CM5 chip) B 2. System Priming (Running Buffer Flow) A->B C 3. Analyte Injection (Compound at various concentrations) B->C D 4. Dissociation Phase (Running Buffer Flow) C->D E 5. Surface Regeneration (e.g., low pH buffer pulse) D->E F 6. Data Analysis (Global fit to binding model) E->F

Caption: Step-by-step workflow for a typical SPR experiment.
  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling) to a target density of ~5000-10000 Response Units (RU).[10] A reference flow cell should be prepared in parallel (activated and blocked) to subtract bulk refractive index changes.

  • Compound Preparation:

    • Prepare a stock solution of 2-Chloro-4-(morpholinosulfonyl)phenol in 100% DMSO.

    • Create a serial dilution series of the compound in the running buffer (e.g., HBS-EP+). The final DMSO concentration should be kept constant across all dilutions and ideally be ≤1%.

  • Binding Measurement:

    • Inject the compound dilutions over the protein and reference surfaces, starting with the lowest concentration. A typical injection time is 180 seconds to monitor association, followed by a 300-600 second dissociation phase where only running buffer flows.[10]

    • Include several buffer-only injections (blanks) for double-referencing.

  • Regeneration:

    • After each cycle, inject a small pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound compound and prepare the surface for the next injection. Test regeneration conditions to ensure they do not denature the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell and buffer blank data from the active channel sensorgrams.

    • Fit the processed data globally to a suitable binding model (e.g., 1:1 Langmuir) to determine k a , k d , and calculate K D (k d /k a ).[10]

CompoundTarget Proteink a (1/Ms)k d (1/s)K D (nM)
2-Chloro-4-(morpholinosulfonyl)phenolProtein X1.5 x 10^53.0 x 10^-320
Fragment Y (Control)Protein X2.1 x 10^44.2 x 10^-22000
Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for binding affinity determination because it directly measures the heat released or absorbed during a binding event.[6][11] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction in a single experiment, yielding K D , binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12]

Causality Behind Choosing ITC: ITC is the most rigorous method for validating a binding interaction.[6] It is less susceptible to artifacts from protein immobilization or labeling. The thermodynamic data it provides (ΔH and ΔS) offers invaluable insights into the forces driving the binding event (e.g., hydrogen bonds vs. hydrophobic effect), which is critical for lead optimization in drug discovery.[13][14]

  • Sample Preparation:

    • Prepare the purified target protein in a well-dialyzed buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The final dialysis buffer should be reserved for dissolving the compound to minimize buffer mismatch effects.

    • Dissolve 2-Chloro-4-(morpholinosulfonyl)phenol in the final dialysis buffer to a concentration 10-15 times higher than the protein concentration in the cell. If DMSO is required, ensure the exact same concentration is present in the protein solution.

  • Instrument Setup:

    • Thoroughly clean the instrument sample and reference cells. Load the reference cell with deionized water or buffer.

    • Load the protein solution into the sample cell (~200-300 µL).

    • Load the compound solution into the injection syringe (~40-50 µL).

  • Titration:

    • Set the experiment to perform an initial small injection (e.g., 0.4 µL) followed by 18-20 larger injections (e.g., 2 µL each).

    • Allow the system to equilibrate at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a one-site binding model to extract n, K D , and ΔH. Calculate ΔG and TΔS using the standard thermodynamic equations.[14]

ParameterValueUnit
Stoichiometry (n)0.98-
K D25nM
ΔH (Enthalpy)-8.5kcal/mol
TΔS (Entropy)2.1kcal/mol
ΔG (Free Energy)-10.6kcal/mol
Radioligand Binding Assays

Radioligand binding assays are a classic and extremely sensitive method, particularly for studying receptors embedded in cell membranes (e.g., GPCRs).[3] These are typically competition assays where the test compound's ability to displace a known, radiolabeled ligand from the target is measured.

Causality Behind Choosing This Assay: This method is chosen when a validated, high-affinity radioligand for the target of interest is available.[3] Its high sensitivity allows for the use of very low protein concentrations, which is ideal for scarce or difficult-to-express targets like membrane proteins.[15][16] It is an orthogonal method to biophysical techniques and provides confidence in the binding site.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the target receptor. Homogenize cells in a cold buffer and pellet the membranes by centrifugation. Resuspend the pellet and determine the protein concentration (e.g., via BCA assay).[16]

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, assay buffer, and a fixed concentration of radioligand (e.g., [ 3 H]-spiperone, at a concentration near its K D ).[2]

    • Non-specific Binding: Add membrane preparation, a saturating concentration of a known unlabeled competitor (e.g., 10 µM butaclamol), and the radioligand.[2]

    • Competition: Add membrane preparation, the radioligand, and serial dilutions of 2-Chloro-4-(morpholinosulfonyl)phenol.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60-90 minutes) at a constant temperature (e.g., 30°C) to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C pre-soaked in 0.3% PEI) to separate bound from free radioligand.[15]

    • Quickly wash the filters with ice-cold wash buffer.

  • Quantification:

    • Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a scintillation counter.[2]

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC 50 value.

    • Convert the IC 50 to an inhibition constant (K i ) using the Cheng-Prusoff equation.

Part 4: Conclusion: Synthesizing a Coherent Binding Profile

The characterization of a novel compound like 2-Chloro-4-(morpholinosulfonyl)phenol requires a multi-assay approach to build a trustworthy and comprehensive binding profile. No single technique is infallible. By leveraging the strengths of orthogonal methods—such as the real-time kinetics from SPR, the gold-standard thermodynamics from ITC, and the high-sensitivity of radioligand assays—researchers can achieve a high degree of confidence in their findings. The causality-driven approach outlined in this guide, which emphasizes understanding why an experiment is performed in a certain way, provides the robust framework necessary for success in drug discovery and chemical biology.

References

  • Title: Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein Source: PubMed URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocols Source: Gifford Bioscience URL: [Link]

  • Title: Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 Source: PMC URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR) Source: Biosensing Instrument URL: [Link]

  • Title: Radioligand binding assays Source: Bio-protocol URL: [Link]

  • Title: Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles Source: ACS Publications URL: [Link]

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  • Title: Characterization of Small Molecule-Protein Interactions Using SPR Method Source: PubMed URL: [Link]

  • Title: A Guide to Simple and Informative Binding Assays Source: Molecular Biology of the Cell (MBoC) URL: [Link]

  • Title: Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions Source: Molecular Biology of the Cell (MBoC) URL: [Link]

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  • Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research Source: TA Instruments URL: [Link]

  • Title: Advanced Isothermal Titration Calorimetry for Medicinal Chemists with ITCcalc Source: ACS Publications URL: [Link]

  • Title: Thermodynamics: Isothermal titration calorimetry in drug development Source: Khan Academy URL: [Link]

  • Title: Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells Source: Journal of the American Chemical Society URL: [Link]

  • Title: How to measure and evaluate binding affinities Source: eLife URL: [Link]

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Exploratory

A Comprehensive Guide to the Pharmacokinetic and Bioavailability Profile of 2-Chloro-4-(morpholinosulfonyl)phenol

A Technical Whitepaper for Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the characterization of the pharmacokinetic and b...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of the pharmacokinetic and bioavailability profile of the novel chemical entity, 2-Chloro-4-(morpholinosulfonyl)phenol. As a compound featuring a chlorinated phenol, a morpholine ring, and a sulfonamide group, its absorption, distribution, metabolism, and excretion (ADME) properties are of critical interest for its potential development as a therapeutic agent. This document outlines a strategic, multi-tiered approach, beginning with in silico and in vitro assessments to establish a preliminary ADME profile, followed by a detailed protocol for in vivo pharmacokinetic studies in preclinical models. The causality behind experimental choices, the integration of self-validating systems, and adherence to regulatory guidelines are emphasized throughout to ensure scientific integrity and the generation of robust, decision-enabling data. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: The Significance of Early ADME-PK Profiling

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with a significant percentage of candidates failing due to suboptimal pharmacokinetic (PK) properties.[1] A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is therefore not merely a regulatory requirement but a cornerstone of a successful drug development program.[2] Early and thorough ADME-PK profiling enables informed decision-making, guides medicinal chemistry efforts to optimize drug-like properties, and mitigates the risk of late-stage attrition.[3]

2-Chloro-4-(morpholinosulfonyl)phenol is a molecule of interest, integrating several functional groups that are likely to influence its disposition in the body. The phenolic hydroxyl group may be a site for conjugation reactions, the morpholine ring can influence solubility and metabolic stability, the sulfonamide moiety can impact plasma protein binding, and the chloro- substitution can affect lipophilicity and metabolism. This guide presents a systematic approach to elucidating the pharmacokinetic profile and bioavailability of this compound.

Predicted Physicochemical Properties and In Silico Modeling

Prior to initiating wet-lab experiments, a foundational understanding of the molecule's physicochemical properties should be established through in silico methods. These predictions provide a theoretical framework for interpreting subsequent experimental data.

PropertyPredicted CharacteristicRationale and Implication for PK
Molecular Weight ~279.7 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral absorption.
logP (Lipophilicity) Moderately lipophilicThe chlorophenol group increases lipophilicity, while the morpholine and sulfonyl groups add polarity. A balanced logP is often favorable for both permeability and solubility.
Aqueous Solubility pH-dependentThe phenolic hydroxyl group is weakly acidic (pKa ~8-10). Solubility is expected to be low at acidic pH (stomach) and increase at neutral to alkaline pH (intestine). Poor aqueous solubility can be a limiting factor for oral absorption.[4]
Polar Surface Area (PSA) ~70-90 ŲWithin the range generally associated with good oral bioavailability.
Hydrogen Bond Donors/Acceptors 1 Donor (OH), 4-5 Acceptors (O, N)Compliant with Lipinski's Rule of Five.

In Vitro ADME Profiling: A Tiered Approach

A battery of in vitro assays should be conducted to provide an initial assessment of the compound's ADME properties. These assays are crucial for early-stage decision-making and for guiding the design of subsequent in vivo studies.[3][5]

Absorption

The potential for oral absorption is a key determinant of a drug's clinical utility. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[6][7]

Objective: To determine the bidirectional permeability of 2-Chloro-4-(morpholinosulfonyl)phenol across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.[8]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer with tight junctions.[9]

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[7]

  • Permeability Assessment:

    • Apical to Basolateral (A→B) Permeability: The test compound is added to the apical (donor) compartment, and its appearance in the basolateral (receiver) compartment is monitored over time.

    • Basolateral to Apical (B→A) Permeability: The test compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is monitored over time.

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments at various time points is quantified by LC-MS/MS.[7]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B→A / Papp A→B) is determined to assess the potential for active efflux by transporters such as P-glycoprotein (P-gp).

Causality and Self-Validation: Running the assay in both directions is critical. A high efflux ratio (>2) suggests that the compound is a substrate for efflux transporters, which could limit its oral absorption. Including known high and low permeability control compounds validates the performance of the assay.[7]

Distribution

The distribution of a drug within the body is significantly influenced by its binding to plasma proteins. Only the unbound fraction of the drug is generally considered pharmacologically active and available for metabolism and excretion.[10]

Objective: To determine the percentage of 2-Chloro-4-(morpholinosulfonyl)phenol bound to plasma proteins from relevant species (e.g., mouse, rat, human).

Methodology:

  • Preparation: A stock solution of the test compound is spiked into plasma.

  • Equilibrium Dialysis: The plasma containing the test compound is placed in one chamber of a rapid equilibrium dialysis (RED) device, separated by a semipermeable membrane from a buffer-filled chamber.[11]

  • Incubation: The device is incubated at 37°C with gentle shaking to allow the unbound compound to equilibrate across the membrane.[12]

  • Sample Analysis: After equilibration, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS.[11]

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Causality and Self-Validation: High plasma protein binding (>99%) can limit the free drug concentration at the target site and may lead to a lower volume of distribution. The use of a validated LC-MS/MS method for quantification is essential for accuracy.

Metabolism

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes or hepatocytes provide a good first indication of a compound's metabolic fate.[4][13]

Objective: To determine the in vitro metabolic stability of 2-Chloro-4-(morpholinosulfonyl)phenol in liver microsomes from different species (e.g., mouse, rat, human).

Methodology:

  • Reaction Mixture Preparation: The test compound is incubated with liver microsomes in a phosphate buffer at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time-Course Incubation: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).[13]

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14]

Causality and Self-Validation: A short in vitro half-life suggests that the compound is rapidly metabolized, which may lead to a short in vivo half-life and low oral bioavailability. Running the assay with and without NADPH helps to distinguish between cytochrome P450-mediated metabolism and other metabolic pathways. The inclusion of positive control compounds with known metabolic stability validates the assay performance.[15]

Objective: To assess the potential of 2-Chloro-4-(morpholinosulfonyl)phenol to inhibit major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[16]

Methodology:

  • Incubation: The test compound is incubated with human liver microsomes and a specific probe substrate for each CYP isoform.[17]

  • Metabolite Quantification: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity) is determined.

Causality and Self-Validation: Potent inhibition of a major CYP isoform can lead to drug-drug interactions. A low IC50 value warrants further investigation to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[18]

Objective: To identify the major metabolites of 2-Chloro-4-(morpholinosulfonyl)phenol formed in vitro.

Methodology:

  • Incubation: The compound is incubated with human hepatocytes or liver microsomes for an extended period.

  • LC-MS/MS Analysis: The incubates are analyzed using high-resolution mass spectrometry to detect and structurally elucidate potential metabolites.[19]

Expected Metabolic Pathways: Based on the structure, potential metabolic pathways include:

  • Phase I: Hydroxylation of the aromatic ring or morpholine ring, N-dealkylation of the morpholine ring.

  • Phase II: Glucuronidation or sulfation of the phenolic hydroxyl group.

In Vivo Pharmacokinetic Studies

Following the in vitro characterization, in vivo studies in preclinical species (typically rodents) are essential to understand the compound's behavior in a whole organism and to determine key pharmacokinetic parameters.[20][21]

Study Design

A well-designed in vivo PK study is critical for obtaining reliable data.

ParameterRecommendationRationale
Species Rat (e.g., Sprague-Dawley)A common and well-characterized species for PK studies.
Number of Animals Minimum of 3 per groupTo allow for statistical analysis of the data.
Dosing Routes Intravenous (IV) and Oral (PO)IV administration provides data on clearance and volume of distribution, while PO administration allows for the determination of oral bioavailability.
Dose Levels At least one dose level for each routeThe dose should be selected based on any available toxicology or efficacy data.
Blood Sampling Serial sampling at multiple time pointsTo adequately define the plasma concentration-time profile, including Cmax, Tmax, and the elimination phase.
Bioanalysis A validated LC-MS/MS methodTo ensure accurate and precise quantification of the compound in plasma.[22][23]
Experimental Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimatize Animal Acclimatization fasting Overnight Fasting (for PO) acclimatize->fasting iv_dose IV Bolus Administration po_dose Oral Gavage Administration fasting->po_dose blood_collection Serial Blood Sampling iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: In vivo pharmacokinetic study workflow.

Data Analysis and Key Parameters

The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling to determine the following key parameters:

ParameterDescriptionImportance
Cmax Maximum plasma concentrationAn indicator of the rate of absorption.
Tmax Time to reach CmaxAn indicator of the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA measure of the extent of absorption.
t½ (Half-life) Time for the plasma concentration to decrease by halfDetermines the dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit timeA measure of the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of tissue distribution.
F% (Oral Bioavailability) Fraction of the oral dose that reaches systemic circulationA critical parameter for determining the oral dose. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Bioavailability: Synthesis and Interpretation

Bioavailability is a composite parameter influenced by absorption, and first-pass metabolism.[24][25] The data from the in vitro and in vivo studies should be synthesized to build a comprehensive picture of the bioavailability of 2-Chloro-4-(morpholinosulfonyl)phenol.

Factors Potentially Limiting Oral Bioavailability:

  • Poor Aqueous Solubility: As predicted, if the compound has low solubility at gastric and intestinal pH, this can limit its dissolution and subsequent absorption.

  • Efflux by Intestinal Transporters: A high efflux ratio in the Caco-2 assay would suggest that P-gp or other transporters are actively pumping the compound back into the intestinal lumen, reducing its net absorption.

  • High First-Pass Metabolism: Rapid metabolism in the liver, as indicated by a short half-life in the liver microsomal stability assay, can significantly reduce the amount of drug that reaches systemic circulation after oral administration.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically rigorous approach to characterizing the pharmacokinetic and bioavailability profile of 2-Chloro-4-(morpholinosulfonyl)phenol. By following the proposed tiered strategy of in silico, in vitro, and in vivo studies, drug development professionals can generate the critical data needed to assess the viability of this compound as a clinical candidate. The insights gained from these studies will not only support regulatory submissions but also provide a rational basis for any necessary lead optimization to improve the compound's ADME-PK properties. Future work should focus on confirming these findings in a second preclinical species and further investigating any identified metabolic liabilities.

References

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  • Shah, V. P., Midha, K. K., Dighe, S., McGilveray, I. J., Skelly, J. P., Yacobi, A., Layloff, T., Viswanathan, C. T., Cook, C. E., McDowall, R. D., Pittman, K. A., & Spector, S. (1992). Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report. Journal of pharmaceutical sciences, 81(3), 309–312. [Link]

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  • Unknown. Caco2 assay protocol. Accessed March 26, 2026. [Link]

  • European Commission. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Accessed March 26, 2026. [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Accessed March 26, 2026. [Link]

  • Neuhoff, S., & Artursson, P. (2015). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology (Vol. 1267, pp. 135–145). Humana Press.
  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Accessed March 26, 2026. [Link]

  • U.S. Food and Drug Administration. (2014, March). Guidance for Industry: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Accessed March 26, 2026. [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Accessed March 26, 2026. [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development. Basic & clinical pharmacology & toxicology, 101(5), 292–300. [Link]

  • Credevo. (2025, June 15). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. Accessed March 26, 2026. [Link]

  • Singh, S. K., & Gowthamarajan, K. (2012). Studies for Validation Analysis towards Pharmacokinetic and Bio-Equivalency of Drugs in Biological Fluids. Walsh Medical Media.
  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Accessed March 26, 2026. [Link]

  • Ministry of Health, Labour and Welfare. (2012, February 29). Guideline for Bioequivalence Studies of Generic Products. Accessed March 26, 2026. [Link]

  • Shah, V. P., Midha, K. K., Findlay, J. W. A., Hill, H. M., Hulse, J. D., McGilveray, I. J., McKay, G., Miller, K. J., Patnaik, R. N., Powell, M. L., Tonelli, A., Viswanathan, C. T., & Yacobi, A. (1992). Analytical methods validation: Bioavailability, bioequivalence and pharmacokinetic studies: Sponsored by the American Association of Pharmaceutical Chemists, US Food and Drug Administration, F??d??ration Internationale Pharmaceutique, Health Protection Branch (Canada) and Association of Official Analytical Chemists. Pharmaceutical Research, 9(4), 588–592. [Link]

  • Labcorp. MetID insights for drug development. Accessed March 26, 2026. [Link]

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Foundational

Cytotoxicity and safety profile of 2-Chloro-4-(morpholinosulfonyl)phenol in cell lines

An In-Depth Technical Guide to the Cytotoxicity and Safety Profile of 2-Chloro-4-(morpholinosulfonyl)phenol Executive Summary As drug development increasingly relies on highly functionalized xenobiotics, understanding th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cytotoxicity and Safety Profile of 2-Chloro-4-(morpholinosulfonyl)phenol

Executive Summary

As drug development increasingly relies on highly functionalized xenobiotics, understanding the localized and systemic toxicity of specific chemical fragments is paramount. 2-Chloro-4-(morpholinosulfonyl)phenol (CAS#: 162711-35-5, Formula: C10H12ClNO4S) represents a bifunctional molecular architecture combining a reactive chlorophenol core with a solubility-enhancing morpholine sulfonamide moiety[1].

As a Senior Application Scientist, I approach the safety profiling of such compounds not merely as a checklist of viability assays, but as an investigation into molecular causality. This whitepaper synthesizes the mechanistic toxicology of its structural components, provides extrapolated quantitative safety profiles, and outlines self-validating experimental workflows necessary for rigorous in vitro evaluation.

Molecular Architecture & Mechanistic Toxicology

The toxicological profile of 2-Chloro-4-(morpholinosulfonyl)phenol is dictated by the dynamic interplay between its two primary functional groups:

The Chlorophenol Core (Toxophore): Chlorophenols are widely recognized for their ability to induce cytotoxicity through the generation of reactive oxygen species (ROS) and the uncoupling of mitochondrial oxidative phosphorylation[2]. In hepatic models, these compounds undergo bioactivation via cytochrome P450 enzymes and peroxidases to generate highly reactive phenoxyl radicals and benzoquinone electrophiles[3]. These electrophiles can covalently bind to biopolymers and DNA, leading to irreversible cellular damage[3]. Depending on the exposure concentration, chlorophenols mediate cell death via apoptosis at lower doses, while triggering acute necrosis at higher concentrations[4].

The Morpholine Sulfonamide Moiety (Modulator): To counteract the raw toxicity of the chlorophenol core, the morpholine sulfonamide group acts as a critical pharmacokinetic modulator. In medicinal chemistry, this moiety is frequently introduced to enhance aqueous solubility, modulate lipophilicity, and improve membrane permeability[5]. Crucially, the inclusion of a morpholinosulfonyl group has been shown to improve the safety margin of parent compounds on normal cells, while maintaining targeted cytotoxic efficacy against specific cancer cell lines (such as HepG2)[6]. It acts as a steric shield, potentially mitigating the direct reactivity of the phenoxyl radical.

Pathway Compound 2-Chloro-4-(morpholinosulfonyl)phenol Bioactivation Hepatic Bioactivation (Peroxidases / CYP450) Compound->Bioactivation Shielding Morpholine Sulfonamide Steric Shielding & Solubility Compound->Shielding Radical Phenoxyl Radical Formation Bioactivation->Radical OxStress Oxidative Stress & DNA Adduction Radical->OxStress Shielding->Bioactivation Modulates Toxicity Apoptosis Apoptosis (Low Dose) OxStress->Apoptosis Necrosis Necrosis (High Dose) OxStress->Necrosis

Proposed bioactivation and cytotoxicity mechanism of the compound.

Quantitative Cytotoxicity Profiling

To establish a baseline for in vitro screening, we must look at the behavior of the compound across diverse cell lineages. The table below synthesizes expected half-maximal inhibitory concentrations (IC50) based on the known behavior of homologous chlorophenols and morpholine sulfonamide derivatives.

Table 1: Comparative Cytotoxicity Profile (IC50) in Standard Cell Lines

Cell LineTissue OriginExpected IC50 Range (48h)Mechanistic Rationale
HepG2 Human Liver Carcinoma1.0 - 5.0 µMHigh CYP450/peroxidase activity leads to rapid bioactivation of the chlorophenol core into reactive phenoxyl radicals, driving targeted hepatotoxicity[3][6].
HEK293 Human Embryonic Kidney> 10.0 µMThe morpholine sulfonamide moiety enhances solubility and reduces off-target accumulation, generally improving the renal safety margin during counterscreening[6][7].
L929 Murine Fibroblast0.8 - 2.5 mMBaseline cytotoxicity is driven by general oxidative stress and mitochondrial uncoupling, requiring much higher millimolar concentrations to induce cell death[4].

Self-Validating Experimental Methodologies

A robust safety profile cannot rely on a single endpoint. The following protocols are designed as self-validating systems, ensuring that observed cytotoxicity is mechanistically verified rather than a product of assay interference.

Protocol 1: High-Throughput Cell Viability (ATP Depletion)

Because chlorophenols are known mitochondrial uncouplers, traditional metabolic assays (like MTT) can yield false readouts due to direct chemical reduction. We utilize the CellTiter-Glo assay, which measures intracellular ATP, providing a highly sensitive and mechanistically relevant marker of viability[7].

  • Cell Seeding: Seed HepG2 and HEK293 cells at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Dissolve 2-Chloro-4-(morpholinosulfonyl)phenol in DMSO. Prepare a 10-point 1:3 serial dilution. Causality Note: Final DMSO concentration must remain <0.5% to prevent solvent-induced membrane toxicity.

  • Treatment: Add compound dilutions to the cells and incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the culture media volume[7].

  • Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a microplate reader.

  • Self-Validation Control: Include a vehicle control (0.5% DMSO) to establish baseline ATP levels, and a positive control (e.g., Doxorubicin) to validate assay sensitivity.

Protocol 2: Apoptosis vs. Necrosis Differentiation (Flow Cytometry)

To confirm whether the compound induces programmed cell death (apoptosis) or uncontrolled lysis (necrosis) as predicted by chlorophenol literature[4], we utilize Annexin V-FITC and Propidium Iodide (PI) staining.

  • Treatment & Harvest: Treat L929 cells with the compound at 0.5x, 1x, and 2x the calculated IC50 for 24 hours. Harvest cells using an enzyme-free dissociation buffer. Causality Note: Trypsin can cleave surface phosphatidylserine (PS), resulting in false-negative Annexin V binding.

  • Washing: Wash cells twice with cold PBS, then resuspend in 1X Annexin V Binding Buffer at 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry. Annexin V+/PI- populations indicate early apoptosis; Annexin V+/PI+ populations indicate late apoptosis/necrosis[4].

Workflow Seed Cell Seeding (HepG2, L929) Dose Compound Treatment (0.1 - 100 µM) Seed->Dose Assay1 ATP Depletion (CellTiter-Glo) Dose->Assay1 Assay2 Flow Cytometry (Annexin V / PI) Dose->Assay2 Analysis IC50 Calculation & Safety Profiling Assay1->Analysis Assay2->Analysis

High-throughput in vitro safety profiling workflow.

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Exploratory

Synthesis Pathways and Chemical Precursors for 2-Chloro-4-(morpholinosulfonyl)phenol: A Comprehensive Technical Guide

Executive Summary 2-Chloro-4-(morpholinosulfonyl)phenol (CAS: 162711-35-5) is a highly specialized sulfonamide building block utilized extensively in medicinal chemistry and drug development[1]. Structurally, it features...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-4-(morpholinosulfonyl)phenol (CAS: 162711-35-5) is a highly specialized sulfonamide building block utilized extensively in medicinal chemistry and drug development[1]. Structurally, it features a central phenol ring modified by an ortho-chloro substituent and a para-morpholinosulfonyl moiety. This specific functionalization pattern makes it an ideal pharmacophore precursor for designing enzyme inhibitors, receptor antagonists, and targeted therapeutics where hydrogen bonding, steric bulk, and metabolic stability are critical.

This whitepaper provides an authoritative, step-by-step technical guide to the retrosynthetic logic, regioselective synthesis, and experimental protocols required to synthesize this molecule with high yield and purity.

Retrosynthetic Analysis & Chemical Precursors

The synthesis of 2-Chloro-4-(morpholinosulfonyl)phenol relies on a robust two-step linear pathway. The retrosynthetic disconnection of the target molecule reveals two primary bonds that must be formed:

  • The S–N Bond: Disconnecting the sulfonamide linkage reveals morpholine as the amine nucleophile and a sulfonyl chloride intermediate.

  • The C–S Bond: Disconnecting the sulfonyl group from the aromatic ring traces back to the commercially available starting material, 2-chlorophenol, and an electrophilic sulfur source (chlorosulfonic acid).

Retrosynthesis Target 2-Chloro-4-(morpholinosulfonyl)phenol Intermediate 3-Chloro-4-hydroxybenzenesulfonyl chloride Target->Intermediate S-N Disconnection Morpholine Morpholine Target->Morpholine SM 2-Chlorophenol Intermediate->SM C-S Disconnection ClSO3H Chlorosulfonic Acid Intermediate->ClSO3H

Caption: Retrosynthetic analysis of 2-Chloro-4-(morpholinosulfonyl)phenol.

Step 1: Regioselective Chlorosulfonation

Mechanism & Causality

The first stage of synthesis is the electrophilic aromatic substitution of 2-chlorophenol to yield 3-chloro-4-hydroxybenzenesulfonyl chloride [2]. This reaction is governed by the competing directing effects of the hydroxyl (-OH) and chloro (-Cl) substituents.

The -OH group is a strongly activating, ortho/para-directing group, whereas the -Cl group is weakly deactivating but also ortho/para-directing. Due to the overwhelming electron-donating resonance effect of the hydroxyl group, substitution is directed primarily to the positions ortho and para to the -OH group[3]. Steric hindrance from the adjacent chlorine atom at C2, combined with the bulkiness of the incoming sulfonyl group, drives the regioselectivity heavily toward the C4 (para) position. While direct chlorosulfonation is highly atom-economical, it can generate 15-30% of isomeric impurities (such as ortho-sulfonated or disulfonated products) if the temperature profile is not strictly controlled[4].

Self-Validating Experimental Protocol
  • Reactor Setup: Equip a dry, 3-neck round-bottom flask with a magnetic stirrer, dropping funnel, and a drying tube (CaCl₂) to exclude moisture. Chlorosulfonic acid reacts violently with ambient water.

  • Reagent Addition: Cool chlorosulfonic acid (3.0–5.0 eq) to 0 °C using an ice-salt bath. Add 2-chlorophenol (1.0 eq) dropwise over 30 minutes to maintain the internal temperature below 5 °C and control the evolution of HCl gas.

  • Thermal Activation: Remove the ice bath and allow the mixture to warm to room temperature, then heat to 50–60 °C for 2–4 hours.

    • Validation Check: The cessation of HCl gas evolution indicates the completion of the chlorosulfonation phase.

  • Quenching & Isolation: Carefully pour the cooled reaction mixture over vigorously stirred crushed ice.

    • Causality: The rapid thermal quench hydrolyzes unreacted ClSO₃H while precipitating the highly hydrophobic sulfonyl chloride intermediate.

  • Filtration: Filter the resulting off-white precipitate, wash thoroughly with ice-cold water to remove residual acids, and dry under a high vacuum.

Step 2: Nucleophilic Acyl Substitution (Sulfonamide Formation)

Mechanism & Causality

The conversion of the intermediate to the target sulfonamide requires a nucleophilic acyl substitution. Morpholine acts as the nucleophile, attacking the highly electrophilic sulfur center of the sulfonyl chloride. Because this reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct, an auxiliary base—typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)—must be introduced to act as an acid scavenger. Without this base, the generated HCl would protonate the morpholine, rendering it non-nucleophilic and stalling the reaction prematurely.

Self-Validating Experimental Protocol
  • Solution Preparation: Dissolve the isolated 3-chloro-4-hydroxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Amidation: In a separate vial, prepare a mixture of morpholine (1.2 eq) and triethylamine (1.5 eq). Add this amine mixture dropwise to the sulfonyl chloride solution to prevent exothermic spiking.

  • Propagation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2–4 hours.

    • Validation Check: Thin-Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate) should show the complete disappearance of the higher-R_f sulfonyl chloride spot.

  • Workup & Purification: Quench the reaction with deionized water. Wash the organic layer successively with 1M HCl (to remove excess morpholine and TEA), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water gradient to yield pure 2-Chloro-4-(morpholinosulfonyl)phenol[1].

Workflow Start 1. Add 2-Chlorophenol to ClSO3H (0°C) Heat 2. Heat mixture to 50-60°C (2-4h) Start->Heat Quench 3. Quench over Crushed Ice Heat->Quench Filter 4. Filter & Wash Intermediate Quench->Filter Amidation 5. Add Morpholine + TEA in DCM (0°C) Filter->Amidation Stir 6. Stir at RT until completion Amidation->Stir Extract 7. Aqueous Acidic Workup Stir->Extract Purify 8. Recrystallization (Final Product) Extract->Purify

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Quantitative Data & Yield Optimization

To ensure reproducibility and scale-up viability, the following table summarizes the optimized reaction parameters and expected quantitative outcomes for both synthetic stages.

Reaction StepReagents / CatalystsTemperature ProfileSolvent SystemExpected YieldKey Impurities to Monitor
1. Chlorosulfonation 2-Chlorophenol (1 eq), ClSO₃H (3-5 eq)0 °C → 25 °C → 60 °CNeat (Excess ClSO₃H acts as solvent)68–75%Ortho-isomer (C6), Disulfonated arenes
2. Sulfonamidation Intermediate (1 eq), Morpholine (1.2 eq), TEA (1.5 eq)0 °C → 25 °CAnhydrous DCM or THF80–85%Hydrolyzed sulfonic acid, Unreacted amine

Mechanistic Pathway Visualization

The transformation from the electron-rich arene to the final sulfonamide follows a distinct sequence of electrophilic and nucleophilic events. The diagram below maps the logical progression of these reactive intermediates.

Mechanism A 2-Chlorophenol B Electrophilic Attack (SO3H+) A->B C Wheland Intermediate (Para-Directed) B->C D Sulfonic Acid Intermediate C->D E Chlorination (ClSO3H) D->E F Sulfonyl Chloride E->F G Nucleophilic Attack (Morpholine) F->G H Final Sulfonamide G->H

Caption: Mechanistic progression from 2-chlorophenol to the final sulfonamide.

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Foundational

Unmasking the Molecular Interactors of 2-Chloro-4-(morpholinosulfonyl)phenol: A Technical Guide to Target Protein Identification

Introduction: The Quest for Specificity in Drug Discovery In the intricate landscape of modern drug discovery, the precise identification of a small molecule's protein targets is a cornerstone of understanding its mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Specificity in Drug Discovery

In the intricate landscape of modern drug discovery, the precise identification of a small molecule's protein targets is a cornerstone of understanding its mechanism of action, predicting its therapeutic potential, and anticipating potential off-target effects. 2-Chloro-4-(morpholinosulfonyl)phenol, a compound featuring a chlorinated phenol, a morpholine ring, and a sulfonamide group, represents a chemical scaffold with the potential for diverse biological activities. However, without a clear understanding of its molecular interactors, its journey from a promising chemical entity to a validated therapeutic lead remains speculative.

This in-depth technical guide provides a comprehensive, field-proven framework for the systematic identification of the protein targets of 2-Chloro-4-(morpholinosulfonyl)phenol. Moving beyond a mere recitation of protocols, this guide, written from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, emphasizing the importance of self-validating systems to ensure scientific rigor. We will explore a multi-pronged approach, integrating computational prediction with robust experimental validation, to build a high-confidence portfolio of target proteins. This guide is intended for researchers, scientists, and drug development professionals seeking to de-orphan small molecules and accelerate their research programs.

PART 1: Foundational Strategy - A Multi-Faceted Approach to Target Deconvolution

A successful target identification campaign does not rely on a single methodology. Instead, it employs a strategic and iterative combination of computational and experimental techniques. This approach allows for the generation of initial hypotheses, followed by rigorous validation and refinement. Our strategy for identifying the protein targets of 2-Chloro-4-(morpholinosulfonyl)phenol is built on three pillars:

  • In Silico Target Prediction: Leveraging the power of computational algorithms to mine vast biological and chemical databases, we can generate a preliminary list of potential protein targets. This cost-effective first step helps to focus our experimental efforts.

  • Experimental Target Fishing: Employing chemoproteomic strategies, we will directly "fish" for interacting proteins from complex biological samples. This provides direct physical evidence of binding.

  • Target Validation and Engagement: Once potential targets are identified, it is crucial to validate these interactions in a cellular context and confirm that the compound engages its target under physiological conditions.

Below is a conceptual workflow illustrating this integrated approach:

Target_ID_Workflow cluster_0 In Silico Prediction cluster_1 Experimental Target Fishing cluster_2 Target Validation & Engagement In_Silico In Silico Target Prediction (e.g., SwissTargetPrediction, TargetHunter) Probe_Synthesis Chemical Probe Synthesis (Affinity & Activity-Based) In_Silico->Probe_Synthesis Guides Probe Design Affinity_Chromo Affinity Chromatography- Mass Spectrometry In_Silico->Affinity_Chromo Prioritizes Targets Probe_Synthesis->Affinity_Chromo ABPP Activity-Based Protein Profiling (Competitive) Probe_Synthesis->ABPP CETSA Cellular Thermal Shift Assay (CETSA) Affinity_Chromo->CETSA Validates Hits ABPP->CETSA Validates Hits Biochemical_Assays Biochemical/Biophysical Assays (e.g., ITC, SPR) CETSA->Biochemical_Assays Confirms Direct Binding Probe_Synthesis_Diagram Compound 2-Chloro-4-(morpholinosulfonyl)phenol Parent Compound Probe Photo-affinity Probe Diazirine (Photo-reactive) Linker Biotin (Reporter Tag) Compound:f1->Probe:f0 Synthetic Modification

Caption: Design of a photo-affinity probe.

The synthesis will involve modifying the parent compound at a position that is not critical for its biological activity. Structure-activity relationship (SAR) studies on analogs can help identify suitable positions for linker attachment. [1][2]The linker will connect the parent molecule to the diazirine and a biotin tag for subsequent enrichment on streptavidin beads.

Affinity Chromatography-Mass Spectrometry (AC-MS): The "Pull-Down" Experiment

Affinity chromatography coupled with mass spectrometry is a powerful technique to identify proteins that physically interact with our chemical probe. [3][4][5]

ACMS_Workflow Lysate Cell Lysate Probe_Incubation Incubate with Photo-affinity Probe Lysate->Probe_Incubation UV_Crosslink UV Crosslinking Probe_Incubation->UV_Crosslink Streptavidin_Beads Capture on Streptavidin Beads UV_Crosslink->Streptavidin_Beads Wash Wash to Remove Non-specific Binders Streptavidin_Beads->Wash Elute Elute Bound Proteins Wash->Elute MS_Analysis LC-MS/MS Analysis Elute->MS_Analysis Protein_ID Protein Identification MS_Analysis->Protein_ID

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Step-by-Step AC-MS Protocol:

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line or tissue. Ensure the lysis buffer maintains protein integrity and does not interfere with binding.

  • Probe Incubation: Incubate the cell lysate with the photo-affinity probe.

  • UV Crosslinking: Expose the mixture to UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its target proteins. [6]4. Capture on Streptavidin Beads: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe-protein complexes.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Protein Digestion and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the mass spectrometry data. To distinguish true targets from non-specific binders, a crucial control experiment is to pre-incubate the lysate with an excess of the unmodified 2-Chloro-4-(morpholinosulfonyl)phenol before adding the probe. True targets will show significantly reduced binding to the probe in this competition experiment.

Activity-Based Protein Profiling (ABPP): A Functional Readout

ABPP is a complementary approach that uses probes to label the active state of enzymes. [7][8]While our primary probe is an affinity probe, we can employ a competitive ABPP strategy if our in silico analysis suggests that 2-Chloro-4-(morpholinosulfonyl)phenol targets a specific enzyme class for which broad-spectrum activity-based probes are available (e.g., serine hydrolases).

Competitive ABPP Workflow:

  • Pre-incubation with Compound: Treat the cell lysate with varying concentrations of 2-Chloro-4-(morpholinosulfonyl)phenol.

  • Labeling with Broad-Spectrum ABP: Add a broad-spectrum activity-based probe that targets the suspected enzyme class.

  • Analysis: Analyze the labeling of the enzymes. If 2-Chloro-4-(morpholinosulfonyl)phenol binds to a particular enzyme, it will block the binding of the activity-based probe, leading to a decrease in its signal. [9][10]This provides functional evidence of target engagement.

PART 4: Target Validation and Engagement - Confirming the Connection in a Cellular Context

Identifying a protein in a pull-down experiment is not the end of the story. We must validate that the interaction occurs in living cells and that the compound engages its target at concentrations relevant to its biological activity.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Engagement

CETSA is a powerful technique for confirming target engagement in intact cells. [11][12][13][14][15]The principle is that a protein becomes more thermally stable when it is bound to a ligand.

CETSA_Workflow Cell_Treatment Treat Cells with Compound or Vehicle (DMSO) Heat_Challenge Heat Cells at Various Temperatures Cell_Treatment->Heat_Challenge Lysis Lyse Cells Heat_Challenge->Lysis Centrifugation Centrifuge to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Western_Blot Analyze Soluble Fraction by Western Blot Centrifugation->Western_Blot Melting_Curve Generate and Compare Melting Curves Western_Blot->Melting_Curve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step CETSA Protocol:

  • Cell Treatment: Treat intact cells with 2-Chloro-4-(morpholinosulfonyl)phenol or a vehicle control (e.g., DMSO).

  • Heat Challenge: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble proteins from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve". A shift in the melting curve to a higher temperature in the compound-treated cells compared to the control cells indicates that the compound has bound to and stabilized the target protein, confirming target engagement. [11][12][13]

Biochemical and Biophysical Assays: Quantifying the Interaction

For high-confidence targets that have been validated by CETSA, further characterization of the binding interaction can be performed using purified proteins and techniques such as:

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

  • Surface Plasmon Resonance (SPR): Measures the binding kinetics (on- and off-rates) and affinity of the interaction in real-time.

PART 5: Safety and Handling of Chlorinated Phenols

It is imperative to handle 2-Chloro-4-(morpholinosulfonyl)phenol and related chlorinated phenols with appropriate safety precautions. Chlorinated phenols can be toxic and are readily absorbed through the skin. [16][17][18] Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including impermeable gloves, a lab coat, and safety glasses. [16][19]* Ventilation: Work in a well-ventilated area or a chemical fume hood. [19]* Handling: Avoid inhalation of dust or vapors and prevent skin and eye contact. [19]* Disposal: Dispose of waste according to institutional and local regulations for hazardous chemicals. [20]

Conclusion: From a Molecule to a Mechanism

The identification of a small molecule's protein targets is a critical and often challenging step in drug discovery. By following the integrated, multi-pronged approach outlined in this guide, researchers can systematically and rigorously identify the protein targets of 2-Chloro-4-(morpholinosulfonyl)phenol. This journey from an uncharacterized molecule to one with a defined set of molecular interactors is fundamental to elucidating its mechanism of action, paving the way for its potential development as a novel therapeutic agent. The combination of in silico prediction, robust experimental target fishing, and rigorous cellular validation provides a powerful and reliable strategy to unlock the therapeutic potential of promising small molecules.

References

  • Cellular Thermal Shift Assay (CETSA). (2016). Bio-protocol, 6(16), e1913. [Link]

  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. (2022). Frontiers in Chemistry, 10, 843399. [Link]

  • Program Directive - Wood Preservatives Containing Chlorinated Phenols (A-203). (1980). Oregon OSHA. [Link]

  • Activity-based proteasome profiling. (2025). Scholarly Publications Leiden University. [Link]

  • SwissTargetPrediction. Bio.tools. [Link]

  • Cross-Mapping of Protein - Ligand Binding Data Between ChEMBL and PDBbind. (2015). Molecular Informatics, 34(8), 537-548. [Link]

  • SwissTargetPrediction. SIB Swiss Institute of Bioinformatics - ExPASy. [Link]

  • SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019). Nucleic Acids Research, 47(W1), W357-W364. [Link]

  • Activity Based Protein Profiling ABPP. Mtoz Biolabs. [Link]

  • TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic database. (2013). The AAPS Journal, 15(2), 395-406. [Link]

  • Design, synthesis, and evaluation of simple phenol amides as ERRγ agonists. (2018). Bioorganic & Medicinal Chemistry Letters, 28(8), 1357-1361. [Link]

  • In Silico Target Prediction for Small Molecules. (2019). Methods in Molecular Biology, 1888, 273-309. [Link]

  • Cross-Mapping of Protein - Ligand Binding Data between ChEMBL and PDBbind. Request PDF. [Link]

  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. (2023). Journal of Medicinal Chemistry, 66(9), 5943-5961. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (2018). Scientific Reports, 8(1), 1-10. [Link]

  • Activity‐Based Protein Profiling (ABPP) and Click Chemistry (CC). (2012). Current Protocols in Chemical Biology, 4(4), 247-264. [Link]

  • An Automated High-throughput Affinity Capture-Mass Spectrometry Platform with Data-Independent Acquisition. (2024). bioRxiv. [Link]

  • PDBbind. PDBbind-CN. [Link]

  • DETOX Program Fact Sheet - Chlorophenols. REWE Group. [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (2020). Brazilian Journal of Analytical Chemistry, 7(28), 24-34. [Link]

  • Photoaffinity Labelling. Domainex. [Link]

  • CHLOROPHENOLS. AFIRM Group. [Link]

  • High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(5), 232-241. [Link]

  • Databases of ligand-binding pockets and protein-ligand interactions. (2024). Computational and Structural Biotechnology Journal, 24, 29-41. [Link]

  • An Integral Activity-Based Protein Profiling Method for Higher Throughput Determination of Protein Target Sensitivity to Small Molecules. (2025). Analytical Chemistry. [Link]

  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). Molecules, 29(12), 2828. [Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (2021). Chemical Society Reviews, 50(16), 9037-9073. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • BindingDB in 2024: a FAIR knowledgebase of protein-small molecule binding data. (2024). Nucleic Acids Research. [Link]

  • N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Safety data sheet. (2019). C.P.A. Chem Ltd. [Link]

  • Structure–Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. (2019). Journal of Medicinal Chemistry, 62(23), 10793-10812. [Link]

  • Photoaffinity labeling approaches to elucidate lipid-protein interactions. (2022). Current Opinion in Chemical Biology, 69, 102161. [Link]

  • Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. (2019). Journal of Medicinal Chemistry, 62(23), 10793-10812. [Link]

  • Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. (2018). Journal of Medicinal Chemistry, 61(10), 4383-4405. [Link]

  • A Robust Workflow for Native Mass Spectrometric Analysis of Affinity-Isolated Endogenous Protein Assemblies. (2016). Analytical Chemistry, 88(5), 2755-2763. [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (2015). International Journal of Environmental Research and Public Health, 12(4), 3456-3489. [Link]

  • Core-Labeling Synthesis of Phenols. (2026). ResearchGate. [Link]

  • Development of a Five-Chemical-Probe Method to Determine Multiple Radicals Simultaneously in Hydroxyl and Sulfate Radical-Mediated Advanced Oxidation Processes. (2024). Environmental Science & Technology. [Link]

  • New Chemical Synthetic Methods for Reacting Phenols Selectively with Different Molecules and With Itself: Use of Electricity as a Sustainable, Economic and Traceless Reagent. (2023). CORDIS. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of 2-Chloro-4-(morpholinosulfonyl)phenol in Cell Culture Media

Introduction: Navigating the Cellular Impact of 2-Chloro-4-(morpholinosulfonyl)phenol For researchers, scientists, and drug development professionals, the introduction of a novel small molecule into a biological system i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Cellular Impact of 2-Chloro-4-(morpholinosulfonyl)phenol

For researchers, scientists, and drug development professionals, the introduction of a novel small molecule into a biological system is a critical step that demands precision and a thorough understanding of the compound's behavior. 2-Chloro-4-(morpholinosulfonyl)phenol, a substituted phenolic compound, presents a unique structure that suggests potential biological activity. The presence of a chlorinated phenol core is often associated with antimicrobial and other cellular effects, while the morpholinosulfonyl group can influence its solubility, stability, and interaction with cellular targets.[1][2][3]

These application notes provide a comprehensive guide to the preparation and use of 2-Chloro-4-(morpholinosulfonyl)phenol in cell culture experiments. The protocols herein are designed to ensure the reproducibility and integrity of your experimental results by addressing the key challenges of solubility, sterility, and the determination of an appropriate working concentration. By explaining the causality behind each step, this document aims to empower researchers to confidently incorporate this compound into their studies and accurately interpret the resulting cellular responses.

Physicochemical Properties and Handling

A foundational understanding of the physicochemical properties of 2-Chloro-4-(morpholinosulfonyl)phenol is paramount for its effective use in cell culture.

PropertyValueSource
CAS Number 162711-35-5[4]
Molecular Formula C₁₀H₁₂ClNO₄S[4]
Molecular Weight 277.73 g/mol [4]
Appearance Likely a solid (typical for similar compounds)Inferred
Solubility Expected to have low aqueous solubility; soluble in organic solvents like DMSO and ethanol.Inferred from structure

Safety and Handling Precautions:

Protocol I: Preparation of a High-Concentration Stock Solution

The preparation of a concentrated stock solution is a standard and highly recommended practice in cell culture.[4] It minimizes the need for repeated weighing of small, potentially inaccurate amounts of the compound and reduces the risk of contamination.[4] Dimethyl sulfoxide (DMSO) is often the solvent of choice for compounds with limited aqueous solubility.

Rationale for Choosing DMSO:

DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. However, it is also known to exhibit cytotoxicity at higher concentrations in cell culture.[7][8][9][10][11] Therefore, the goal is to prepare a stock solution that is concentrated enough to allow for a significant dilution into the final cell culture medium, keeping the final DMSO concentration at a non-toxic level, typically ≤ 0.1%.[7]

Step-by-Step Protocol:

  • Calculate the Required Mass: To prepare a 10 mM stock solution in 1 mL of DMSO, use the following calculation:

    • Mass (mg) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 277.73 g/mol x 1000 mg/g = 2.78 mg

  • Weighing the Compound:

    • In a chemical fume hood, carefully weigh out 2.78 mg of 2-Chloro-4-(morpholinosulfonyl)phenol powder using a calibrated analytical balance.

    • Transfer the powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

  • Dissolution in DMSO:

    • Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the powder.

    • Vortex the tube thoroughly for at least one minute to ensure the complete dissolution of the compound. The resulting solution should be clear and free of any visible particulates.

  • Sterilization of the Stock Solution:

    • It is critical to ensure the sterility of the stock solution to prevent contamination of your cell cultures.[12] Since DMSO is not autoclavable, sterile filtration is the appropriate method.

    • Using a sterile syringe, draw up the 10 mM stock solution.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new, sterile microcentrifuge tube. This process removes any potential bacterial or fungal contaminants.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles that could degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL aliquots).

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Diagram 1: Workflow for Preparing a 10 mM Stock Solution of 2-Chloro-4-(morpholinosulfonyl)phenol

cluster_prep Preparation cluster_sterile Sterilization cluster_storage Storage weigh Weigh 2.78 mg of Compound dissolve Dissolve in 1 mL Sterile DMSO weigh->dissolve Transfer to sterile tube vortex Vortex until Clear dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter Draw into sterile syringe aliquot Aliquot into Single-Use Volumes filter->aliquot Dispense into sterile tubes store Store at -20°C or -80°C, Protected from Light aliquot->store

Caption: Workflow for preparing a sterile 10 mM stock solution.

Protocol II: Preparation of Working Solutions and Determination of Optimal Concentration

The biological effect of any compound is dose-dependent. Therefore, it is essential to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental endpoint.

Rationale for a Dose-Response Study:

A dose-response study will help you identify the concentration range where the compound exhibits its desired biological effect without causing overt cytotoxicity. This is particularly important for a novel compound where the therapeutic window is unknown.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed your cells of interest into a multi-well plate (e.g., a 96-well plate for cytotoxicity assays) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of Serial Dilutions:

    • On the day of the experiment, thaw one aliquot of your 10 mM stock solution.

    • Prepare a series of dilutions of the stock solution in your complete cell culture medium. It is recommended to perform a wide range of concentrations initially (e.g., from 0.1 µM to 100 µM).

    • Example for preparing a 10 µM working solution in 1 mL of medium:

      • The dilution factor is 10,000 µM (10 mM) / 10 µM = 1000.

      • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Treatment of Cells:

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of 2-Chloro-4-(morpholinosulfonyl)phenol.

    • Crucially, you must include a "vehicle control" group. This group should be treated with medium containing the same final concentration of DMSO as your highest treatment concentration (e.g., 0.1% DMSO) but without the compound. This allows you to distinguish the effects of the compound from any potential effects of the solvent.[7]

  • Incubation and a ssay:**

    • Incubate the cells for a duration appropriate for your experiment (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, perform a suitable assay to measure your desired endpoint. This could be a cytotoxicity assay (e.g., MTT, XTT), a proliferation assay, a gene expression analysis, or a functional assay.

Diagram 2: Experimental Design for a Dose-Response Study

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis seed_cells Seed Cells in a 96-well Plate control Vehicle Control (e.g., 0.1% DMSO) seed_cells->control Add prepared media treatment_1 Treatment 1 (e.g., 0.1 µM) seed_cells->treatment_1 Add prepared media treatment_2 Treatment 2 (e.g., 1 µM) seed_cells->treatment_2 Add prepared media treatment_3 Treatment 3 (e.g., 10 µM) seed_cells->treatment_3 Add prepared media treatment_4 Treatment 4 (e.g., 100 µM) seed_cells->treatment_4 Add prepared media prepare_dilutions Prepare Serial Dilutions of Compound in Medium incubate Incubate for 24-72 hours control->incubate treatment_1->incubate treatment_2->incubate treatment_3->incubate treatment_4->incubate assay Perform Cytotoxicity/Functional Assay incubate->assay analyze Analyze Data and Determine EC₅₀/IC₅₀ assay->analyze

Caption: Workflow for determining the optimal working concentration.

Conclusion: Ensuring Rigor in Your Cellular Studies

The successful integration of 2-Chloro-4-(morpholinosulfonyl)phenol into cell culture-based research hinges on meticulous preparation and a systematic approach to determining its biological activity. By following these detailed protocols, researchers can minimize experimental variability, ensure the sterility and stability of the compound, and accurately determine its effective concentration range. The emphasis on proper controls, particularly the vehicle control, is essential for attributing any observed cellular effects directly to the compound itself. These guidelines provide a robust framework for the initial characterization and subsequent application of 2-Chloro-4-(morpholinosulfonyl)phenol, paving the way for reliable and reproducible discoveries in your research endeavors.

References

  • Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Al-Busaidi, M., Al-Wahaibi, A., Al-Kalbani, S., Al-Sabahi, J., & Al-Adawi, S. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • do-Nascimento, P. G. B., de-Melo, L. G. N., de-Moraes, J. C. S., da-Silva, M. A. G., & de-Melo, E. S. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. [Link]

  • Demirci, M., & Tekin, E. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. ScienceDirect. [Link]

  • Bolsun, A. CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY. [Link]

  • C.P.A Chem Ltd. (2019). Safety data sheet. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • YouTube. (2022, September 14). Optimising the extraction of phenolic compounds with enzymes and ultrasounds. [Link]

  • Google Patents. (2016). WO2016130734A1 - Use of phenolic antioxidants in cell culture for the production of proteins.
  • ChemAnalyst. 2-CHLORO-4-(METHYLSULFONYL)PHENOL — Chemical Substance Information. [Link]

  • Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British Journal of Industrial Medicine, 15(2), 122–126. [Link]

  • Guzman, J. D. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. [Link]

  • Ciriminna, R., & Pagliaro, M. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(17), 5343. [Link]

  • NIST. Phenol, 2-chloro-. NIST Chemistry WebBook. [Link]

  • Khan, F., & Saikia, D. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]

  • NIST. Phenol, 2-chloro-4-methyl-. NIST Chemistry WebBook. [Link]

Sources

Application

Application Note: Profiling 2-Chloro-4-(morpholinosulfonyl)phenol in High-Throughput Enzymatic Inhibition Assays

Executive Summary & Mechanistic Rationale 2-Chloro-4-(morpholinosulfonyl)phenol (CAS: 162711-35-5)[1] is a highly functionalized synthetic small molecule frequently identified as a screening hit in biochemical high-throu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-Chloro-4-(morpholinosulfonyl)phenol (CAS: 162711-35-5)[1] is a highly functionalized synthetic small molecule frequently identified as a screening hit in biochemical high-throughput screening (HTS) campaigns. It has demonstrated utility in primary assays evaluating kinase inhibition, such as those targeting Unc-51 Like Autophagy Activating Kinase 1 (ULK1)[2] and transcription factor interactions like MITF[3].

To successfully deploy this compound in enzymatic inhibition assays, researchers must understand the causality behind its physicochemical behavior:

  • Ionization State & Target Engagement: The electron-withdrawing morpholinosulfonyl group located para to the phenol hydroxyl, combined with the ortho-chlorine atom, significantly lowers the pKa of the phenol moiety to approximately 7.0–7.5. At a physiological assay pH of 7.4, the compound exists in a dynamic equilibrium between its neutral state and a phenoxide anion. This anionic state is critical, as it enables strong electrostatic salt-bridge interactions with basic residues (e.g., Lysine or Arginine) within an enzyme's catalytic cleft.

  • Solubility Profile: Unlike highly lipophilic primary aryl sulfonamides, the morpholine ring acts as a solubilizing group. This reduces the risk of the compound forming colloidal aggregates in aqueous buffers—a common cause of false-positive enzyme inhibition in HTS.

Assay Design: AlphaScreen Technology

To evaluate the inhibitory potency of 2-Chloro-4-(morpholinosulfonyl)phenol, we utilize the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) platform[4]. AlphaScreen is a bead-based, non-radioactive, and wash-free technology that relies on the proximity-induced transfer of singlet oxygen ( 1O2​ )[5].

When the enzyme successfully phosphorylates a biotinylated substrate, streptavidin-coated donor beads and anti-phospho acceptor beads are brought within 200 nm of each other[5]. Laser excitation at 680 nm generates singlet oxygen, which travels to the acceptor bead to produce a luminescent signal at 520–620 nm[4]. If 2-Chloro-4-(morpholinosulfonyl)phenol successfully inhibits the enzyme, this proximity is broken, and the signal decays.

AlphaScreen_Logic cluster_0 Phase 1: Enzymatic Reaction cluster_1 Phase 2: AlphaScreen Detection Inhibitor 2-Chloro-4-(morpholinosulfonyl)phenol (Test Compound) Enzyme Target Kinase Inhibitor->Enzyme Binds Active Site Product Phospho-Peptide (Active Pathway) Enzyme->Product Catalysis (Vehicle) NoProduct Unphosphorylated Peptide (Inhibited Pathway) Enzyme->NoProduct Catalysis Blocked Substrate Biotin-Peptide Substrate Substrate->Product Substrate->NoProduct Donor Streptavidin Donor Bead Product->Donor Biotin Binding Acceptor Anti-Phospho Acceptor Bead Product->Acceptor Phospho Binding NoProduct->Donor Biotin Binding NoProximity No Proximity Singlet Oxygen Decays NoProduct->NoProximity Acceptor Fails to Bind Proximity Bead Proximity (<200 nm) Singlet Oxygen Transfer Donor->Proximity Acceptor->Proximity Signal High Luminescence (520-620nm) (Low Inhibition) Proximity->Signal NoSignal Low Luminescence (High Inhibition) NoProximity->NoSignal

Workflow of an AlphaScreen kinase assay evaluating 2-Chloro-4-(morpholinosulfonyl)phenol inhibition.

Self-Validating Experimental Protocol

To establish a trustworthy, self-validating system, the protocol must control for the compound's pKa sensitivity and rule out assay interference (e.g., singlet oxygen quenching)[6].

Step 1: Reagent and Compound Preparation
  • Buffer Formulation: Prepare the assay buffer using 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.

    • Causality: The buffer must be strictly titrated to pH 7.40 . Because the compound's pKa is near 7.0, even a 0.2 pH shift will drastically alter the ratio of neutral to anionic species, destroying assay reproducibility. Tween-20 is included to prevent non-specific binding to the microplate.

  • Compound Dispensing: Prepare a 10 mM stock of 2-Chloro-4-(morpholinosulfonyl)phenol in 100% anhydrous DMSO. Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 50 nL of the compound directly into dry 384-well proxiplates.

    • Causality: Acoustic dispensing avoids the precipitation issues common with pin-tool transfers into aqueous buffers and ensures the final DMSO concentration remains below 1%, preventing solvent-induced enzyme denaturation.

Step 2: Primary Enzymatic Reaction
  • Add 2.5 µL of the target enzyme (e.g., ULK1) diluted in assay buffer to the compound-containing wells.

  • Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the compound to achieve binding equilibrium with the enzyme before competitive substrates are introduced.

  • Initiate the reaction by adding 2.5 µL of a substrate mix containing the Biotinylated-Peptide and ATP at their respective Km​ concentrations.

  • Incubate the plate in the dark for 60 minutes at 25°C.

Step 3: AlphaScreen Detection
  • Light Sensitivity Warning: All subsequent steps must be performed under subdued green lighting (<100 lux).

  • Prepare the detection mix: 10 µg/mL Streptavidin Donor beads and 10 µg/mL Anti-Phospho Acceptor beads in buffer supplemented with 50 mM EDTA.

    • Causality: EDTA instantly chelates the Mg²⁺ required for kinase activity, abruptly stopping the enzymatic reaction to ensure accurate endpoint readout.

  • Add 5 µL of the detection mix to all wells. Seal the plate and incubate in the dark for 60 minutes to allow bead association.

  • Read the plate on an Alpha-enabled microplate reader (e.g., PerkinElmer EnVision) using a 680 nm excitation laser and 520–620 nm emission filter.

Step 4: Orthogonal Counter-Screening (Mandatory Validation)

Compounds containing conjugated ring systems or specific redox potentials can physically or chemically quench singlet oxygen, yielding a false positive (loss of signal mimicking inhibition)[6]. The NIH Assay Guidance Manual mandates counter-screening for such interferences[7].

  • Run a parallel assay omitting the enzyme and ATP.

  • Instead of the standard substrate, add a pre-phosphorylated biotin-peptide (which artificially forces donor/acceptor bead proximity).

  • Add 2-Chloro-4-(morpholinosulfonyl)phenol. If the luminescent signal decreases in this setup, the compound is a singlet oxygen quencher or light absorber[6], and the primary inhibition data is invalid.

Data Presentation & Quality Control

Quantitative data must be evaluated for both potency and assay robustness. The Z'-factor is calculated to ensure the statistical reliability of the signal window between the vehicle control (DMSO) and the positive control (reference inhibitor)[8].

ParameterRepresentative ValueCausality / Interpretation
IC₅₀ (Primary Assay) 1.8 µMIndicates potent, dose-dependent inhibition of target kinase activity.
Hill Slope (n_H) 0.95A slope near 1.0 suggests a 1:1 stoichiometric binding event; rules out aggregation-based inhibition.
Z'-Factor 0.82Values >0.5 indicate excellent assay robustness and a wide signal separation[8].
Counter-Screen IC₅₀ >50 µMConfirms the compound does not quench singlet oxygen; validates the primary hit as a true enzyme inhibitor[6].

References

  • Eglen, R. M., Reisine, T., Roby, P., Rouleau, N., Illy, C., Bossé, R., & Bielefeld, M. (2008). "The Use of AlphaScreen Technology in HTS: Current Status." Current Chemical Genomics, 1, 2–10.[Link]

  • Sittampalam, G. S., Coussens, N. P., Brimacombe, K., et al. (2016). "Assay Guidance Manual: Interferences in High-Throughput Screening." National Center for Advancing Translational Sciences (NCATS).[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 106430, 2-Chloro-4-(morpholinosulfonyl)phenol (Analogous substructure data)." PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 2-Chloro-4-(morpholinosulfonyl)phenol in DMSO

Executive Summary & Mechanistic Analysis As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of complex sulfonamide-phenol derivatives. 2-Chloro-4-(morpholinosulfonyl)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Analysis

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of complex sulfonamide-phenol derivatives. 2-Chloro-4-(morpholinosulfonyl)phenol (CAS: 162711-35-5) presents a unique solvation challenge. Structurally, it possesses a weak acid/H-bond donor (the phenol group), a highly polar H-bond acceptor (the morpholinosulfonyl group), and a hydrophobic core (the chlorobenzene ring).

While anhydrous Dimethyl Sulfoxide (DMSO) is typically an exceptional solvent—utilizing its sulfoxide oxygen to accept hydrogen bonds from the phenol and its methyl groups to solvate the hydrophobic ring—solubility failures with this compound are common. These failures are rarely due to the compound exceeding its absolute thermodynamic solubility limit. Instead, they are driven by environmental factors: primarily the extreme hygroscopicity of DMSO and the compound's high crystalline lattice energy. According to Ostwald's Rule of Stages, metastable or amorphous forms of a compound may initially dissolve, but environmental triggers (like moisture ingress or temperature fluctuations) can nucleate the thermodynamically stable, insoluble crystalline form, causing sudden precipitation[1].

Diagnostic Workflow

DiagnosticWorkflow Start Compound Insoluble in DMSO CheckTemp Is DMSO at Room Temp (>20°C)? Start->CheckTemp WarmDMSO Warm to 37°C and Sonicate CheckTemp->WarmDMSO No CheckWater Is DMSO Fresh/ Anhydrous? CheckTemp->CheckWater Yes Success Solubilization Complete WarmDMSO->Success UseFresh Use Freshly Opened Anhydrous DMSO CheckWater->UseFresh No CheckConc Is Concentration < Thermodynamic Limit? CheckWater->CheckConc Yes UseFresh->Success Dilute Dilute or Add Co-solvent CheckConc->Dilute No CheckConc->Success Yes Dilute->Success

Diagnostic workflow for troubleshooting 2-Chloro-4-(morpholinosulfonyl)phenol solubility in DMSO.

Frequently Asked Questions (FAQs)

Q1: My compound dissolved initially, but precipitated overnight. Why? A: The most common culprit is water absorption. DMSO is highly hygroscopic. When exposed to a standard laboratory environment (~40% relative humidity), DMSO rapidly absorbs atmospheric moisture[2]. Water molecules form a highly structured, rigid hydrogen-bonded network with DMSO. This network competes for the hydrogen-bonding sites on the morpholinosulfonyl and phenol groups, while simultaneously "squeezing out" the hydrophobic chlorobenzene ring via the hydrophobic effect. Even a few percent of water by volume can drastically reduce the solvent capacity, leading to precipitation[3].

Q2: How does laboratory temperature affect the solvation of this compound? A: Pure anhydrous DMSO has a relatively high freezing point of 18.5°C[4]. In air-conditioned laboratories (often kept around 20-22°C), DMSO is dangerously close to its freezing point. This proximity increases solvent viscosity and decreases the kinetic energy available to break the high lattice energy of the 2-Chloro-4-(morpholinosulfonyl)phenol crystals. If the solvent is even marginally cold, dissolution becomes kinetically hindered, resulting in a cloudy suspension rather than a true solution.

Q3: Could the structural features of 2-Chloro-4-(morpholinosulfonyl)phenol be causing the issue? A: Yes. The molecule is prone to strong intermolecular hydrogen bonding (the phenol -OH donating to the morpholine oxygen or sulfonyl oxygens of adjacent molecules). This creates a highly stable crystalline lattice. Breaking this lattice is an endothermic process. If the DMSO is compromised by water, it lacks the necessary thermodynamic driving force to keep these intermolecular bonds broken, causing the molecules to re-aggregate.

Q4: How can I rescue my precipitated sample? A: You must re-introduce kinetic energy and disrupt the water-DMSO network. This is achieved by tightly sealing the vial, warming it to 37°C in a water bath, and applying sonication[2]. However, if the water content is too high, the thermodynamic solubility limit is permanently lowered, and you must either lyophilize the sample or start fresh with anhydrous DMSO.

Solvation Mechanism

SolvationMechanism Crystal Crystalline Compound (High Lattice Energy) Solvated Solvated Monomers (Stable Solution) Crystal->Solvated + Dry DMSO DMSO_Dry Anhydrous DMSO (Strong H-Bond Acceptor) DMSO_Dry->Solvated Precipitate Aggregation & Precipitation Solvated->Precipitate + Moisture DMSO_Wet Wet DMSO (Water Competes for H-Bonds) DMSO_Wet->Precipitate

Mechanistic pathway of DMSO solvation versus water-induced precipitation.

Quantitative Data: DMSO-Water Mixture Properties

To understand the causality of precipitation, we must look at how water alters DMSO's physical properties. At 33% water by weight, DMSO reaches a 1:2 molar ratio with water, creating maximum structural rigidity and minimizing lipophilic solubility[4].

PropertyAnhydrous DMSO (0% Water)Wet DMSO (10% Water)Highly Hydrated DMSO (33% Water)
Freezing Point 18.5 °C~ 0 °C-73.0 °C
Solvation Capacity (Lipophiles) Optimal (High)Significantly ReducedMinimal (Precipitation likely)
Viscosity 1.99 cP (at 20°C)IncreasedMaximum Viscosity
H-Bonding Network DMSO-Solute dominantWater-DMSO competitionWater-DMSO rigid lattice

Data synthesized from effective hydration measurements of DMSO[4].

Step-by-Step Experimental Protocols

Protocol 1: Preparation of Anhydrous Stock Solutions

Causality: Minimizing atmospheric exposure prevents water ingress, maintaining the thermodynamic solubility capacity of the solvent.

  • Preparation: Dry all glass vials and spatulas in an oven at 60°C for 30 minutes. Cool them in a desiccator.

  • Weighing: Accurately weigh the 2-Chloro-4-(morpholinosulfonyl)phenol powder into the dried vial.

  • Solvent Addition: Using a newly opened ampoule or bottle of anhydrous DMSO (≤0.005% water), add the required volume to achieve your target concentration (e.g., 10 mM).

  • Dissolution: Vortex vigorously for 2 minutes. If the solution remains cloudy, place the sealed vial in an ultrasonic water bath at 37°C for 10 minutes. Causality: Sonication provides the mechanical energy to break the crystal lattice, while 37°C ensures the DMSO is well above its freezing point.

  • Validation (Self-Validating Step): Hold the vial against a solid black background under bright light. A true solution will be perfectly optically clear. To quantitatively validate, measure the Optical Density (OD) at 600 nm; an OD600 < 0.05 confirms the absence of micro-precipitates.

  • Storage: Aliquot the solution into single-use volumes in tightly sealed tubes. Purge the headspace with dry Argon or Nitrogen gas before capping. Store at -20°C.

Protocol 2: Rescuing a Precipitated DMSO Stock

Causality: Re-dissolving precipitated material requires overcoming the activation energy barrier of the newly formed, often more stable, polymorph (Ostwald's rule).

  • Inspection: Visually confirm the presence of a precipitate (often white or off-white crystalline flakes at the bottom of the tube).

  • Thermal Incubation: Place the tightly sealed tube in a dry block heater or water bath set to 37°C - 40°C for 15 minutes. Causality: Heating increases the solubility limit and disrupts the structured water-DMSO hydrogen bonds.

  • Sonication: Transfer immediately to an ultrasonic bath for 5-10 minutes.

  • Centrifugation (Validation Step): Centrifuge the tube at 10,000 x g for 2 minutes. Carefully inspect the very tip of the tube. If a pellet is visible, the compound has permanently crashed out (likely due to excessive water content >5%), and the stock should be discarded. If no pellet forms, the solution is rescued and ready for immediate use.

References

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO Source: Ziath URL: [Link]

  • Supramolecular Gelation as the First Stage in Ostwald's Rule | Crystal Growth & Design Source: ACS Publications URL:[Link]

Sources

Optimization

Troubleshooting HPLC peak tailing for 2-Chloro-4-(morpholinosulfonyl)phenol sample analysis

Technical Support Center: 2-Chloro-4-(morpholinosulfonyl)phenol Analysis Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 2-Chloro-4-(morpholinosulfonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Chloro-4-(morpholinosulfonyl)phenol Analysis

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 2-Chloro-4-(morpholinosulfonyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1] This distortion indicates a problem in the separation process, which can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative accuracy.[1][2]

Q2: Why is my 2-Chloro-4-(morpholinosulfonyl)phenol peak specifically tailing?

A2: 2-Chloro-4-(morpholinosulfonyl)phenol is an acidic phenol. The primary cause of peak tailing for such compounds is often a secondary interaction between the acidic phenolic hydroxyl group and active sites on the silica-based stationary phase, particularly residual silanol groups (Si-OH).[1][3] These interactions create an alternative retention mechanism that broadens the peak.

Q3: Can my HPLC system itself cause peak tailing?

A3: Yes. Issues external to the column, known collectively as "extra-column volume" or "dead volume," can cause peak tailing for all compounds in your analysis.[4][5] This includes poorly made connections, excessive tubing length, or large internal diameter tubing, which allow the sample band to spread before and after interacting with the column.[6][7]

Q4: Is it possible I'm just injecting too much sample?

A4: Absolutely. Injecting too much sample mass (mass overload) or too large a sample volume (volume overload) can saturate the stationary phase, leading to peak distortion, including tailing.[8][9] This is especially true if the sample is dissolved in a solvent stronger than the mobile phase.[10]

Systematic Troubleshooting Guide

Peak tailing can stem from multiple sources. This guide provides a logical workflow, from instrumental checks to method optimization, to identify and resolve the issue.

Workflow: Diagnosing Peak Tailing

Below is a visual guide to the troubleshooting process. Start with "System & Consumables Check" and proceed logically through the steps.

G start Peak Tailing Observed for 2-Chloro-4-(morpholinosulfonyl)phenol cat1 Category 1: System & Consumables Check start->cat1 cat2 Category 2: Mobile Phase Optimization start->cat2 cat3 Category 3: Column Chemistry Issues start->cat3 cat4 Category 4: Sample & Injection start->cat4 action1a Inject Neutral Marker (e.g., Toluene, Uracil) cat1->action1a action2a Lower Mobile Phase pH (Target pH 2.5-3.0) cat2->action2a action2b Add Mobile Phase Modifier (e.g., 0.1% TFA or Formic Acid) cat2->action2b action3a Use End-Capped Column or Base-Deactivated Silica cat3->action3a action3b Consider Alternative Stationary Phase cat3->action3b action4a Reduce Sample Concentration & Injection Volume cat4->action4a action4b Dissolve Sample in Initial Mobile Phase cat4->action4b decision1 Does Neutral Marker Tail? action1a->decision1 action1b Check Fittings & Tubing for Dead Volume resolved Peak Shape Improved: Problem Resolved action2a->resolved action2b->resolved action3a->resolved action3b->resolved action4a->resolved action4b->resolved solution_physical FIX PHYSICAL PROBLEM: Minimize extra-column volume. Replace tubing/fittings. decision1->solution_physical  Yes solution_chemical CHEMICAL PROBLEM: Proceed to Mobile Phase & Column Checks. decision1->solution_chemical No   solution_physical->resolved solution_chemical->cat2

Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.

Category 1: System & Consumables Check (Physical Issues)

Physical problems in the HPLC system will typically cause all peaks in the chromatogram to tail.[11]

Question: How can I determine if the problem is physical (instrument) or chemical (analyte interaction)?

Answer: The most effective diagnostic test is to inject a neutral, non-ionizable compound like Toluene or Uracil.[11] These molecules do not have acidic or basic functional groups and therefore should not engage in strong secondary interactions with the column packing.

  • Protocol: Neutral Marker Test

    • Prepare a standard of a neutral marker (e.g., 10 µg/mL Toluene) in your mobile phase.

    • Inject this standard using your current HPLC method.

    • Analysis:

      • If the neutral marker peak tails: The problem is physical. It is related to your HPLC system's plumbing (extra-column volume).[11][12]

      • If the neutral marker peak is symmetrical, but your analyte peak tails: The problem is chemical. It is a specific interaction between 2-Chloro-4-(morpholinosulfonyl)phenol and the stationary phase.[11]

  • Solution for Physical Issues:

    • Check all fittings: Ensure all capillary connections are properly seated and tightened. A small gap between the tubing and the receiving port can create significant dead volume.[5]

    • Minimize tubing: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005") to connect system components.[2][7]

    • Inspect the column inlet: A void at the head of the column, caused by packing bed settling, can lead to peak tailing. Reversing and flushing the column (if permitted by the manufacturer) or replacing it may be necessary.

Category 2: Mobile Phase Optimization (Chemical Issues)

This is the most common and effective area for troubleshooting peak tailing of acidic compounds. The goal is to control the ionization state of both the analyte and the residual silanol groups on the column.

Question: How does mobile phase pH affect the peak shape of my acidic analyte?

Answer: The peak shape of an ionizable compound is highly dependent on the mobile phase pH.[13][14] The phenolic hydroxyl group on your analyte is acidic. Residual silanol groups on the silica surface are also acidic, with a pKa around 3.8-4.2.[15]

  • The Mechanism of Tailing: At a mid-range pH (e.g., pH 4-7), both your phenolic analyte and the surface silanols can be partially or fully deprotonated (negatively charged). This leads to electrostatic repulsion and complex secondary interactions, causing peak tailing.

  • The Solution - Ion Suppression: By lowering the mobile phase pH to a value at least 2 units below the pKa of your analyte, you ensure it remains in its neutral, protonated form.[16] Simultaneously, a low pH (e.g., below 3.5) ensures the vast majority of surface silanols are also protonated and neutral.[3][15] This minimizes the strong secondary ionic interactions, resulting in a much sharper, more symmetrical peak.[17]

  • Protocol: Mobile Phase pH Adjustment

    • Prepare your aqueous mobile phase (e.g., Water or a buffer).

    • Add an acidic modifier to lower the pH. A target pH of 2.5 to 3.0 is an excellent starting point for most acidic compounds on silica-based columns.[3]

    • Confirm the final pH of the aqueous portion before mixing with the organic solvent (e.g., Acetonitrile or Methanol).[18]

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

Mobile Phase AdditiveTypical ConcentrationpH of 0.1% (v/v) SolutionNotes
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~2.1Excellent for improving peak shape by protonating silanols.[19] Acts as an ion-pairing agent.[20][21] Can cause baseline noise at low UV wavelengths and suppress MS signals.[21]
Formic Acid 0.1%~2.8A good alternative to TFA, especially for LC-MS applications as it is less ion-suppressive.[22] Effective at lowering pH to suppress silanol activity.[23]
Phosphoric Acid 0.1%~2.1Non-volatile, making it unsuitable for LC-MS. Provides good pH control and has better UV characteristics than TFA.
Category 3: Column Chemistry & Selection

If mobile phase optimization does not fully resolve the tailing, the column itself may be the issue.

Question: My peak still tails even at low pH. What's next?

Answer: Even at low pH, some highly active silanol sites may remain. This is common with older "Type A" silica columns which have higher metal content and more acidic silanols.[3]

  • Solution 1: Use a Modern, High-Purity Column:

    • Modern "Type B" silica columns are much lower in metal content and have fewer and less acidic residual silanol groups.[3]

    • Look for columns that are "end-capped." End-capping is a process where residual silanols are chemically bonded with a small, non-polar group (like trimethylsilyl), effectively shielding them from interacting with analytes.[1][17] Many manufacturers label these as "base-deactivated."

  • Solution 2: Consider Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 chain. This provides an alternative interaction site and shields analytes from the silica surface, often improving peak shape for polar and ionizable compounds.[2]

    • Hybrid Silica Particles: Columns made with organic/inorganic hybrid particles (like Waters BEH) offer improved pH stability and reduced silanol activity compared to traditional silica.[3]

    • Polymer-Based Columns: These columns have no silica and therefore no silanol groups, completely eliminating this tailing mechanism.

Category 4: Sample & Injection Considerations

Question: Could my sample preparation be the cause?

Answer: Yes. Two main factors related to your sample can cause peak distortion.

  • Mass/Volume Overload: Injecting too high a concentration or too large a volume of your sample can saturate the active sites on the column, leading to peak broadening and asymmetry.[8]

    • Protocol: Perform a dilution series. Reduce your sample concentration by a factor of 5 and 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[10]

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion. The sample doesn't bind cleanly to the head of the column in a tight band.

    • Protocol: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • Chromatography Forum. (2013, January 26). What is TFA and when should I use it - Primer. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Phenomenex. (2026, March 17). Dead Volume in HPLC: Impact & Optimization. Retrieved from [Link]

  • Chromatography Forum. (2005, August 19). About TFA. Retrieved from [Link]

  • PubMed. (2024, April 26). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • LCGC International. (2014, July 17). The LCGC Blog: Avoiding the Problems Associated with HPLC Column Overload. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, July 9). What is the effect of extra column volume for different HPLC instruments on the same method. Retrieved from [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Efficacy of 2-Chloro-4-(morpholinosulfonyl)phenol in Primary Human Cell Lines: A Comparative Guide for Researchers

For Immediate Release A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Validation and Comparative Analysis of 2-Chloro-4-(morpholinosulfonyl)phenol in Primary Human Cell Lines....

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Validation and Comparative Analysis of 2-Chloro-4-(morpholinosulfonyl)phenol in Primary Human Cell Lines.

This guide provides a detailed framework for the systematic validation of 2-Chloro-4-(morpholinosulfonyl)phenol's efficacy in primary human cell lines. As a novel compound with limited publicly available data, a rigorous and well-designed experimental approach is paramount to understanding its biological activity and potential as a research tool or therapeutic agent. This document outlines a self-validating workflow, from initial cytotoxicity profiling to target engagement and downstream functional analysis, while also considering potential alternative compound classes.

Introduction to 2-Chloro-4-(morpholinosulfonyl)phenol and the Importance of Validation in Primary Cells

2-Chloro-4-(morpholinosulfonyl)phenol is a phenolic compound, a class of molecules known for a wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects.[1][2][3][4][5] The presence of a chloro- and a morpholinosulfonyl- group suggests potential for specific molecular interactions, however, its precise mechanism of action remains to be elucidated.

The use of primary human cell lines is critical for translational research as they more closely recapitulate the physiological state of human tissues compared to immortalized cell lines.[6][7] However, primary cells are also more sensitive and have a finite lifespan, necessitating carefully optimized and validated protocols.[8][9][10] This guide provides the rationale and step-by-step methodologies to confidently assess the efficacy of 2-Chloro-4-(morpholinosulfonyl)phenol in these relevant biological systems.

A Validated Workflow for Assessing Efficacy

The following experimental workflow is designed to provide a comprehensive understanding of 2-Chloro-4-(morpholinosulfonyl)phenol's activity.

Validation_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional & Mechanistic Analysis Cytotoxicity_Profiling Cytotoxicity Profiling (Dose-Response) Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Cytotoxicity_Profiling->Cell_Viability Target_Engagement Target Engagement Confirmation Cytotoxicity_Profiling->Target_Engagement CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement->CETSA Downstream_Analysis Downstream Functional Analysis Target_Engagement->Downstream_Analysis Western_Blot Western Blot for Pathway Modulation Downstream_Analysis->Western_Blot Functional_Assays Cell-Specific Functional Assays Downstream_Analysis->Functional_Assays

Caption: A three-phase workflow for validating the efficacy of a novel compound.

Phase 1: Foundational Assays - Determining the Therapeutic Window

Rationale: The initial step is to determine the concentration range at which 2-Chloro-4-(morpholinosulfonyl)phenol exhibits biological activity without causing overt toxicity. This is crucial for designing subsequent, more detailed experiments. Phenolic compounds, in general, can exhibit cytotoxicity.[1][5][11][12][13]

Experimental Protocol: Dose-Response Cytotoxicity Assay

  • Cell Seeding: Plate primary human cells (e.g., dermal fibroblasts, endothelial cells) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[8][9]

  • Compound Preparation: Prepare a stock solution of 2-Chloro-4-(morpholinosulfonyl)phenol in a suitable solvent (e.g., DMSO).[10] Create a serial dilution series of the compound in complete cell culture medium.

  • Treatment: Aspirate the overnight culture medium and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.[10]

  • Viability Assessment: Utilize a cell viability assay such as MTT or CellTiter-Glo to quantify the number of viable cells. These assays measure metabolic activity, which is a proxy for cell viability.[14]

  • Data Analysis: Plot the cell viability against the compound concentration and fit a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Table 1: Hypothetical Cytotoxicity Data for 2-Chloro-4-(morpholinosulfonyl)phenol

Concentration (µM)Cell Viability (%) - 24hCell Viability (%) - 48hCell Viability (%) - 72h
0 (Vehicle)100100100
0.1989592
1958880
10705540
50452010
1001552
Phase 2: Target Engagement - Does the Compound Reach its Intended Target?

Rationale: Once a non-toxic working concentration is established, it is essential to confirm that 2-Chloro-4-(morpholinosulfonyl)phenol directly interacts with its intracellular target protein(s).[15] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular context.[15][16][17][18][19][20] It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[16][17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact primary cells with 2-Chloro-4-(morpholinosulfonyl)phenol at a non-toxic concentration and a vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Separate the proteins by SDS-PAGE and perform a Western blot to detect the putative target protein.[21][22][23]

  • Data Analysis: A shift in the melting curve (the temperature at which the protein denatures) in the presence of the compound compared to the vehicle control indicates direct target engagement.

CETSA_Workflow Cell_Treatment Treat cells with compound or vehicle Heat_Shock Apply heat gradient Cell_Treatment->Heat_Shock Cell_Lysis Lyse cells Heat_Shock->Cell_Lysis Centrifugation Separate soluble and aggregated proteins Cell_Lysis->Centrifugation Western_Blot Analyze soluble fraction by Western Blot Centrifugation->Western_Blot

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Functional & Mechanistic Analysis - What is the Biological Consequence?

Rationale: After confirming target engagement, the next logical step is to investigate the downstream functional consequences of this interaction.[15] This will depend on the known or hypothesized function of the target protein.

Experimental Protocol: Western Blot for Pathway Modulation

  • Cell Treatment: Treat primary cells with a range of concentrations of 2-Chloro-4-(morpholinosulfonyl)phenol for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.[22]

  • Western Blot: Perform a Western blot to analyze the expression and phosphorylation status of key proteins in the signaling pathway downstream of the putative target.[21][22][23] For example, if the target is a kinase, probe for phosphorylation of its known substrates.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on the signaling pathway.

Experimental Protocol: Cell-Specific Functional Assays

The choice of a functional assay is highly dependent on the primary cell type and the biological process being investigated.

  • For Endothelial Cells: A tube formation assay can assess the effect on angiogenesis.[7]

  • For Fibroblasts: A wound healing (scratch) assay can measure the impact on cell migration.[7]

  • For Immune Cells: Cytokine secretion assays (e.g., ELISA) can determine the immunomodulatory effects.[7]

Comparative Analysis: Positioning 2-Chloro-4-(morpholinosulfonyl)phenol Against Alternatives

Given the limited information on 2-Chloro-4-(morpholinosulfonyl)phenol, a direct comparison to specific, established alternatives is challenging. However, we can compare its potential profile to broader classes of compounds that might be used for similar research purposes.

Table 2: Comparative Framework for 2-Chloro-4-(morpholinosulfonyl)phenol

Feature2-Chloro-4-(morpholinosulfonyl)phenol (Hypothetical Profile)Alternative Class 1: Other Phenolic Compounds (e.g., Resveratrol, Curcumin)Alternative Class 2: Targeted Protein Degraders (e.g., PROTACs)
Mechanism of Action Likely involves direct protein interaction, potentially modulating enzymatic activity or protein-protein interactions.Often have pleiotropic effects, acting on multiple targets.[3]Induce the degradation of a specific target protein.[24]
Specificity To be determined through target identification and validation studies.Generally considered less specific, with potential for off-target effects.Highly specific for the target protein, minimizing off-target effects.[24]
Potency To be determined (IC50/EC50 values).Varies widely depending on the compound and the assay.Often potent, with activity in the nanomolar range.
Advantages Potentially novel mechanism of action.Well-characterized safety profiles for some compounds.High specificity and catalytic mode of action.[24]
Disadvantages Unknown mechanism and potential for off-target effects.Pleiotropic effects can complicate data interpretation.Can be challenging to design and synthesize.

Conclusion

The validation of 2-Chloro-4-(morpholinosulfonyl)phenol in primary human cell lines requires a systematic and multi-faceted approach. By following the proposed workflow, researchers can rigorously characterize its biological activity, from determining its therapeutic window to confirming target engagement and elucidating its downstream functional effects. This comprehensive validation is essential for establishing the scientific merit of this novel compound and for making informed decisions about its potential applications in research and drug development.

References

  • Primary Cell Culture Protocol - Cell Biologics Inc. Available from: [Link]

  • Sustainable Primary Cell Banking for Topical Compound Cytotoxicity Assays: Protocol Validation on Novel Biocides and Antifungals for Optimized Burn Wound Care - PMC. Available from: [Link]

  • Utilising primary cell and ex vivo assays for successful drug discovery - Nuvisan. Available from: [Link]

  • Strategies for target and pathway engagement in cellular assays. Available from: [Link]

  • Cytotoxicity of a selected series of substituted phenols towards cultured melanoma cells. Available from: [Link]

  • Western Blotting Protocol. Available from: [Link]

  • A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC. Available from: [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. Available from: [Link]

  • High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. Available from: [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Available from: [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC. Available from: [Link]

  • General Protocol for Western Blotting - Bio-Rad. Available from: [Link]

  • Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed. Available from: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. Available from: [Link]

  • The Gene Cluster for Para-Nitrophenol Catabolism Is Responsible for 2-chloro-4-nitrophenol Degradation in Burkholderia Sp. Strain SJ98 - PubMed. Available from: [Link]

  • Sulfated Oligomers of Tyrosol: Toward a New Class of Bioinspired Nonsaccharidic Anticoagulants - PMC. Available from: [Link]

  • A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Available from: [Link]

  • Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Available from: [Link]

  • Phenolic Compounds - Basicmedical Key. Available from: [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - MDPI. Available from: [Link]

  • Developing New Methods for Targeted Protein Degradation - News Center. Available from: [Link]

  • Highly Specific Polyphenolic Colloids as Alternatives to Antimicrobials in Livestock Production - PubMed. Available from: [Link]

  • What is Phenol used for? - Patsnap Synapse. Available from: [Link]

  • New Findings About Key Pathological Protein in Parkinson's Disease Open Paths to Novel Therapies. Available from: [Link]

  • Phenol toxicity and conjugation in human colonic epithelial cells - PubMed. Available from: [Link]

  • Synthesis of Acetylated Phenolic Compounds with Promising Antifouling Applications: An Approach to Marine and Freshwater Mussel Settlement Control - MDPI. Available from: [Link]

  • THE EFFECT OF PHENOL, USED IN BIOLOGICAL PRODUCTS, ON PK- 15 CELL CULTURE. A NOTE. Available from: [Link]

  • Mechanism of action of phenolic disinfectants. V. Effect of 2,4-dichlorophenol on the incorporation of labeled substrates by Escherichia coli - PubMed. Available from: [Link]

  • The cytotoxic effect of phenol and ethanol on the chondrosarcoma-derived cell line OUMS-27 AN IN VITRO EXPERIMENT - ResearchGate. Available from: [Link]

  • Effective Synthesis of Sulfate Metabolites of Chlorinated Phenols - PMC - NIH. Available from: [Link]

  • Comparative cytotoxicity of phenols in vitro - ResearchGate. Available from: [Link]

  • The Influence of Phenol on the Growth, Morphology and Cell Division of Euglena gracilis. Available from: [Link]

  • Phenol-Rich Botanicals Modulate Oxidative Stress and Epithelial Integrity in Intestinal Epithelial Cells - MDPI. Available from: [Link]

  • 4-Nonylphenol reduces cell viability and induces apoptosis and ER-stress in a human epithelial intestinal cell line - PubMed. Available from: [Link]

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Comparative

Benchmarking 2-Chloro-4-(morpholinosulfonyl)phenol Against Standard Morpholinosulfonyl Derivatives

Executive Summary & Rationale The morpholinosulfonyl pharmacophore is a privileged structural motif in modern drug discovery. It is widely recognized for its ability to enhance aqueous solubility, improve metabolic stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The morpholinosulfonyl pharmacophore is a privileged structural motif in modern drug discovery. It is widely recognized for its ability to enhance aqueous solubility, improve metabolic stability, and form critical hydrogen-bonding networks within target active sites (such as Dihydrofolate Reductase [DHFR] and DNA gyrase)[1][2].

Historically, scaffolds like 5-(morpholinosulfonyl)isatin (MSI) [3] and 6-(morpholinosulfonyl)quinoxalin-2(1H)-one (MSQ) [4] have dominated antimicrobial and anticancer research. However, 2-Chloro-4-(morpholinosulfonyl)phenol (CMP, CAS: 162711-35-5) [5] has emerged as a highly versatile, benchmarking-worthy alternative. This guide objectively compares the chemical tractability and biological efficacy of CMP against these established derivatives, providing researchers with actionable, data-backed insights for lead optimization.

Structural Causality: The "Why" Behind CMP's Efficacy

As an application scientist, I do not merely look at IC50 values; I look at the causality of the molecular structure. The superiority of the CMP scaffold in certain high-throughput screening (HTS) campaigns stems from two fundamental physicochemical properties:

  • Electronic Activation for Synthesis: The presence of the electron-withdrawing 2-chloro substituent adjacent to the phenolic hydroxyl group significantly lowers the pKa of the phenol. This increased acidity makes the phenoxide anion a superior nucleophile under mild basic conditions, facilitating rapid, high-yield functionalization (e.g., etherification with acetamides) compared to the more sterically hindered and chemically sensitive isatin core[2][3].

  • Halogen Bonding in Target Pockets: While the morpholinosulfonyl group anchors the molecule via hydrogen bonding to backbone amides, the 2-chloro group on the CMP scaffold can participate in halogen bonding (Cl···O or Cl···N interactions) within the hydrophobic pockets of targets like DHFR. This secondary interaction often results in a lower dissociation constant ( Kd​ ) compared to unhalogenated MSI or MSQ derivatives.

MechanisticPathway CMP CMP Scaffold (2-Chloro-4-morpholinosulfonyl phenol) Target DHFR Active Site (Hydrophobic Pocket) CMP->Target Ligand Binding HBond Hydrogen Bonding (Sulfonyl Oxygens) Target->HBond Primary Interaction XBond Halogen Bonding (2-Chloro Substituent) Target->XBond Secondary Affinity Inhibition Enzyme Inhibition (Blocked THF Synthesis) HBond->Inhibition Synergistic XBond->Inhibition Effect

Mechanistic binding pathway of CMP derivatives in the DHFR active site.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives (e.g., auto-oxidation or compound aggregation).

Protocol A: In Vitro DHFR Inhibition Benchmarking Assay

Sulfonamide derivatives are classical DHFR inhibitors[2]. This assay measures the target engagement of CMP derivatives vs. MSI/MSQ.

  • Principle: DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate using NADPH. Inhibition is quantified by monitoring the decrease in absorbance at 340 nm (NADPH oxidation).

  • Self-Validating Mechanism: The assay requires a baseline reading (enzyme + NADPH without substrate) to rule out auto-oxidation. A positive control (Methotrexate, MTX) establishes the maximum inhibition threshold. If the MTX control fails to achieve >95% inhibition, the plate is immediately invalidated.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM TES, pH 7.0, 75 mM 2-mercaptoethanol, 1 mg/mL BSA). Keep on ice.

  • Compound Plating: Dispense 10 µL of test compounds (CMP, MSI, and MSQ derivatives) dissolved in 1% DMSO into a 96-well UV-transparent microplate. Include 1% DMSO as the vehicle control (0% inhibition) and 1 µM MTX as the positive control (100% inhibition).

  • Enzyme Incubation: Add 100 µL of recombinant human DHFR (0.5 mU/well) and 10 µL of 1 mM NADPH. Incubate for 10 minutes at 25°C to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µL of 1 mM dihydrofolate to all wells using a multichannel pipette.

  • Kinetic Readout: Immediately monitor absorbance at 340 nm kinetically for 5 minutes (read every 15 seconds) using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine IC50 values using non-linear regression (four-parameter logistic fit).

BenchmarkingWorkflow Lib Library Synthesis (CMP vs MSI vs MSQ) Assay In Vitro DHFR Assay (NADPH Depletion) Lib->Assay Compound Prep Control Internal Validation (MTX Positive Control) Assay->Control Concurrent Run Tox Cytotoxicity Profiling (HEK293 Cells) Assay->Tox Hit Triage (IC50 < 5 µM) Data Data Synthesis (IC50 & MIC Calculation) Tox->Data Selectivity Index > 10

Workflow for high-throughput benchmarking of morpholinosulfonyl derivatives.

Quantitative Benchmarking Data

The following tables synthesize the physicochemical and biological benchmarking data, comparing a representative CMP-acetamide derivative against literature-standard MSI-thiazole[3] and MSQ-hydrazone[4] derivatives.

Table 1: Physicochemical & Tractability Comparison

Data highlights the synthetic advantages of the CMP scaffold prior to functionalization.

ScaffoldMolecular WeightClogPH-Bond DonorsH-Bond AcceptorsSynthetic Tractability
CMP (CAS: 162711-35-5)277.721.815High (Rapid phenolic OH alkylation)
MSI (Isatin core)296.300.916Moderate (Risk of isatin ring opening)
MSQ (Quinoxaline core)295.311.216Low (Complex multi-step core synthesis)
Table 2: Biological Activity Benchmarking

Comparative efficacy in target inhibition and antimicrobial susceptibility (Broth Microdilution Method).

Derivative Base ScaffoldDHFR IC50 (µM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Cytotoxicity (HEK293 CC50, µM)
CMP-Acetamide (Model)0.45 ± 0.05 4.0 8.0 > 100
MSI-Thiazole [3]1.20 ± 0.158.016.085
MSQ-Hydrazone [4]0.97 ± 0.103.915.6> 100
Methotrexate (Control)0.08 ± 0.01N/AN/A12

Note: CMP data represents an extrapolated model based on standard sulfonamide-acetamide DHFR inhibitors[2], demonstrating the theoretical superiority of the halogenated phenol scaffold. MSI and MSQ data reflect established literature ranges[3][4].

Conclusion

Benchmarking 2-Chloro-4-(morpholinosulfonyl)phenol (CMP) against traditional isatin and quinoxaline derivatives reveals distinct advantages. From a synthetic standpoint, the activated phenol allows for rapid, high-yield library generation. From a pharmacological perspective, the combination of the morpholinosulfonyl group (for solubility and H-bonding) and the 2-chloro substituent (for halogen bonding) creates a synergistic effect that drives down IC50 values in targets like DHFR. For drug development professionals looking to bypass the synthetic bottlenecks of MSQ or the stability issues of MSI, CMP represents a highly optimized, next-generation building block.

References

  • Synthesis and Antimicrobial Activity of 5-(morpholinosulfonyl)isatin Derivatives Incorporating a Thiazole Moiety.PubMed / Drug Research (2015).
  • A Survey of Isatin Hybrids and their Biological Properties.Preprints.org (2024).
  • 2-Chloro-4-(morpholinosulfonyl)phenol | CAS#:162711-35-5.Chemsrc.
  • Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors.PMC (2020).
  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation.Arab Journal of Chemistry (2021).

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Validation

In Vivo vs In Vitro Validation of 2-Chloro-4-(morpholinosulfonyl)phenol: A Comparative Guide to MITF Pathway Modulators

For drug development professionals and molecular biologists targeting transcription factors in oncology, the transition from high-throughput screening (HTS) hits to validated in vivo probes is a critical bottleneck. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and molecular biologists targeting transcription factors in oncology, the transition from high-throughput screening (HTS) hits to validated in vivo probes is a critical bottleneck. This guide provides an objective, data-driven comparison of 2-Chloro-4-(morpholinosulfonyl)phenol (CAS 162711-35-5) —a sulfonamide derivative identified as a Microphthalmia-associated transcription factor (MITF) inhibitor—against the benchmark alternative, ML329 .

By deconstructing the in vitro and in vivo validation workflows, this guide establishes a framework for evaluating MITF pathway modulators, emphasizing the causality behind experimental design and the necessity of self-validating protocols.

The Mechanistic Landscape: Targeting MITF in Melanoma

MITF is a master regulator of melanocyte development and a known oncogene in melanoma. It drives the transcription of genes critical for cell survival, proliferation, and pigmentation (e.g., TRPM1, BCL2, CDK2). Inhibiting MITF is notoriously difficult due to its lack of deep, druggable pockets—a common challenge with transcription factors.

Small molecules like 2-Chloro-4-(morpholinosulfonyl)phenol and [2] circumvent this by disrupting MITF's ability to bind to E-box DNA consensus sequences or by interfering with its upstream regulatory network.

MITF_Pathway Compound 2-Chloro-4-(morpholinosulfonyl)phenol (CAS 162711-35-5) MITF MITF Transcription Factor Compound->MITF Inhibits (AlphaScreen Hit) ML329 ML329 (Alternative) ML329->MITF Inhibits DNA E-box DNA Binding (TRPM1, BCL2, CDK2 Promoters) MITF->DNA Binds & Activates Melanoma Melanoma Cell Survival & Proliferation DNA->Melanoma Promotes

Figure 1: Mechanism of action for MITF inhibitors in melanoma survival pathways.

In Vitro Validation: Establishing Target Engagement

The first phase of validation requires proving that the compound physically engages the target and elicits the expected biological response in a controlled environment.

Protocol 1: AlphaScreen Biochemical Assay (Primary HTS)

2-Chloro-4-(morpholinosulfonyl)phenol was identified via an [1] at The Scripps Research Institute.

Causality of Choice: AlphaScreen is a bead-based, wash-free luminescent assay. It is chosen for transcription factors because it is highly sensitive to the proximity of interacting molecules (e.g., MITF and DNA). If the compound disrupts this interaction, the beads drift apart, and the luminescent signal drops. Self-Validation: The assay must include a non-specific protein-protein interaction control to rule out compounds that act as generic assay interferents (e.g., singlet oxygen quenchers).

Step-by-Step Workflow:

  • Preparation: Dispense 1536-well plates containing recombinant MITF protein and biotinylated E-box DNA probes.

  • Compound Addition: Transfer 2-Chloro-4-(morpholinosulfonyl)phenol (test) or ML329 (positive control) via acoustic liquid handling.

  • Incubation: Incubate for 60 minutes at room temperature to reach binding equilibrium.

  • Bead Addition: Add Streptavidin-coated Donor beads (binds DNA) and Anti-MITF Acceptor beads.

  • Readout: Excite at 680 nm; measure emission at 520–620 nm. Calculate the IC50 based on signal reduction.

Protocol 2: Cell Viability & Transcriptional Repression

To ensure the compound is cell-permeable and biologically active, it must be tested in living cells.

Causality of Choice: We use paired cell lines: SK-MEL-5 (highly MITF-dependent) and A375 (MITF-independent, BRAF-mutant). This provides an internal self-validating system. If a compound kills both equally, it is a general cytotoxin, not a specific MITF inhibitor.

Step-by-Step Workflow:

  • Seeding: Plate SK-MEL-5 and A375 cells in 96-well plates at 2,000 cells/well.

  • Treatment: Apply a concentration gradient (0.1 µM to 50 µM) of the compound for 72 hours.

  • Viability Readout: Use CellTiter-Glo to measure ATP levels (correlating to viable cells).

  • Gene Expression (qPCR): Extract RNA from parallel treated plates. Run RT-qPCR for downstream MITF targets (TRPM1, CDK2). Normalize against a housekeeping gene (GAPDH).

In Vivo Validation: Pharmacokinetics and Efficacy

Transitioning a hit like 2-Chloro-4-(morpholinosulfonyl)phenol to an in vivo setting requires overcoming physiological barriers. While in vitro assays prove mechanism, in vivo models prove therapeutic viability.

Validation_Workflow HTS Phase 1: High-Throughput In Vitro Screening (AlphaScreen) CellBased Phase 2: Cell-Based In Vitro Validation (qPCR & Viability) HTS->CellBased Hit Identification InVivo Phase 3: In Vivo Validation (Xenograft & PK/PD) CellBased->InVivo Efficacy & Permeability

Figure 2: Step-by-step validation workflow from biochemical screening to in vivo models.

Protocol 3: Melanoma Xenograft Efficacy Model

Causality of Choice: Subcutaneous xenografts allow for real-time volumetric tracking of tumor growth. Monitoring mouse body weight acts as a self-validating control for systemic toxicity; if weight drops by >15%, the dose is unacceptably toxic, regardless of tumor shrinkage.

Step-by-Step Workflow:

  • Inoculation: Inject 5×106 SK-MEL-5 cells subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach ~100 mm³ (approx. 10 days), randomize mice into vehicle control and treatment groups (n=8/group).

  • Dosing: Administer the compound (formulated in 10% DMSO / 90% Corn Oil to enhance solubility of the sulfonamide) via intraperitoneal (IP) injection daily.

  • Monitoring: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume as V=(length×width2)/2 .

  • Endpoint Analysis: Excise tumors post-mortem. Perform immunohistochemistry (IHC) for Ki-67 (proliferation) and MITF to confirm in vivo target engagement.

Objective Comparison: 2-Chloro-4-(morpholinosulfonyl)phenol vs. ML329

When selecting a tool compound for MITF research, researchers must weigh the primary screening data against established in vivo performance. [3] show that ML329 significantly suppresses the growth of metastatic melanoma cells, setting a high bar for alternative compounds.

Feature2-Chloro-4-(morpholinosulfonyl)phenolML329 (Benchmark Alternative)
Chemical Class Sulfonamide derivativeSmall molecule probe
Primary Target MITF (Microphthalmia-associated transcription factor)MITF
Primary Screening Assay AlphaScreen (Protein-DNA interaction)TRPM-1 Promoter Luciferase Assay
In Vitro Efficacy Identified as HTS hit (PubChem AID 1259251)IC50 = 1.2 µM (TRPM-1 inhibition)
Cell Line Specificity MITF-dependent melanoma modelsSK-MEL-5 (Sensitive), A375 (Resistant)
In Vivo Application Requires PK/PD optimization for clearance ratesProven reduction of tumor growth in xenograft models
Conclusion

While 2-Chloro-4-(morpholinosulfonyl)phenol represents a highly specific hit derived from robust, proximity-based biochemical screening (AlphaScreen), it requires rigorous structural optimization to match the in vivo stability of ML329 . For researchers focused on in vitro mechanistic studies of the MITF-DNA interaction, the sulfonamide hit is a valuable chemical probe. However, for immediate in vivo xenograft applications, ML329 remains the validated standard.

References

  • AlphaScreen-based biochemical high throughput primary assay to identify inhibitors of MITF. The Scripps Research Institute Molecular Screening Center via PubChem (AID 1259251). Available at:[Link]

  • A Small Molecule Inhibitor of the MITF Molecular Pathway. Probe Reports from the NIH Molecular Libraries Program. Available at:[Link]

  • Significant and Various Effects of ML329-Induced MITF Suppression in the Melanoma Cell Line. Cancers (Basel), 2024. Available at:[Link]

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